molecular formula C7H6INO3 B1320515 Methyl 6-hydroxy-5-iodonicotinate CAS No. 885950-46-9

Methyl 6-hydroxy-5-iodonicotinate

Cat. No.: B1320515
CAS No.: 885950-46-9
M. Wt: 279.03 g/mol
InChI Key: LHGAGXUKDZFFSF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-iodonicotinate is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-hydroxy-5-iodonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxy-5-iodonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGAGXUKDZFFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594696
Record name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-46-9
Record name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-hydroxy-5-iodonicotinate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 6-hydroxy-5-iodonicotinate as a Pivotal Scaffold in Medicinal Chemistry

Executive Summary

Methyl 6-hydroxy-5-iodonicotinate (CAS 78686-95-8) represents a high-value "orthogonal" scaffold in drug discovery. Its structural utility lies in the presence of three distinct reactive handles: a nucleophilic nitrogen (N-1), an electrophilic carbonyl/hydroxyl system (C-6), and a halogen handle (C-5 Iodine) primed for transition-metal catalysis.

This guide moves beyond basic catalog data to analyze the chemical behavior of this molecule, specifically its tautomeric-dependent reactivity and its role as a precursor for kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Dynamics

To manipulate this molecule effectively, one must understand its solution-phase behavior. While often cataloged as "6-hydroxy," the molecule exists predominantly as the 2-pyridone tautomer in the solid state and in polar solvents (DMSO, DMF, MeOH) used for synthesis.

Tautomeric Equilibrium

The equilibrium heavily favors the lactam (pyridone) form over the lactim (hydroxypyridine) form due to the resonance stabilization of the amide-like system. This dictates that:

  • Alkylation under basic conditions occurs preferentially at N-1 (N-alkylation) rather than O-6, unless specific "hard" electrophiles or silver salts are used.

  • Solubility is limited in non-polar solvents (hexanes) but high in polar aprotic solvents (DMF, DMSO).

Table 1: Physicochemical Profile

PropertyValue / CharacteristicNote
IUPAC Name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylatePreferred nomenclature reflecting tautomer
CAS Number 78686-95-8
Molecular Formula

Molecular Weight 279.03 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, hot MeOHPoor in

without co-solvent
Key Resonances (

NMR)

~8.0-8.5 (C-2 H),

~12.0 (NH)
Broad NH singlet confirms pyridone form

Functionalization Logic: A Divergent Synthesis Map

The true value of this scaffold is its ability to serve as a divergence point. The C-5 iodine allows for carbon-carbon bond formation before or after modification of the pyridone core.

Visualization: Reactivity Flowchart

The following diagram illustrates the three primary vectors of modification.

G Start Methyl 6-hydroxy- 5-iodonicotinate (Scaffold) Suzuki_Cond Pd(dppf)Cl2, Ar-B(OH)2 Suzuki-Miyaura Start->Suzuki_Cond Chlor_Cond POCl3, Reflux Deoxychlorination Start->Chlor_Cond Alk_Cond R-X, K2CO3 N-Alkylation Start->Alk_Cond Product_A 5-Aryl Derivative (Kinase Hinge Binder) Suzuki_Cond->Product_A Intermediate_Cl Methyl 6-chloro- 5-iodonicotinate Chlor_Cond->Intermediate_Cl SNAr_Cond R-NH2, Heat SNAr Displacement Intermediate_Cl->SNAr_Cond Product_B 6-Amino-5-iodo Derivative SNAr_Cond->Product_B Product_C N-Substituted Pyridone Alk_Cond->Product_C

Caption: Divergent synthesis pathways. Blue: C-5 Cross-coupling. Red: C-6 Activation. Yellow: N-1 Decoration.

Synthetic Protocols & Expert Commentary

Protocol A: Synthesis of the Scaffold (Iodination)

Context: Direct iodination of methyl 6-hydroxynicotinate.

Reagents: Methyl 6-hydroxynicotinate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF. Expert Insight: Use NIS over elemental iodine (


). While 

is cheaper, NIS in DMF provides a cleaner reaction profile with easier workup (succinimide is water-soluble) and avoids the formation of poly-iodinated byproducts common with

/base methods.
  • Dissolution: Dissolve methyl 6-hydroxynicotinate (10 mmol) in DMF (20 mL).

  • Addition: Add NIS (11 mmol) portion-wise at room temperature.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LCMS (Mass shift: M+H 154

    
     280).
    
  • Quench: Pour into ice-water (100 mL) containing 10% sodium thiosulfate (to reduce trace

    
    ).
    
  • Isolation: The product precipitates as a solid. Filter, wash with water, and dry under vacuum.

    • Self-Validation: The filtrate should be colorless (thiosulfate effect). The solid should be off-white. Yellowing indicates residual iodine.

Protocol B: Suzuki-Miyaura Coupling at C-5

Context: Installing an aryl group. This is the most common step in building kinase inhibitors.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),


 (5 mol%), 

(3.0 eq). Solvent: 1,4-Dioxane / Water (4:1).
  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Assembly: Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

  • Heating: Heat to 90°C for 2-6 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expert Note: If the substrate contains basic amines, the product may streak on silica. Add 1% Triethylamine to the eluent.

Protocol C: Activation with (Chlorination)

Context: Converting the pyridone to a chloropyridine for subsequent


.
  • Setup: Suspend the scaffold in neat

    
     (excess, acts as solvent).
    
  • Catalysis: Add a catalytic drop of DMF (Vilsmeier-Haack type activation).

  • Reflux: Heat to reflux (

    
    ) for 2 hours. The solid will dissolve as it converts to the chloro-pyridine.
    
  • Quench (Hazard): Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO3. Do not add water to the residue.
    

Case Study: Kinase Inhibitor Design

Objective: Design a dual-action inhibitor targeting a Tyrosine Kinase (e.g., VEGFR) using the methyl 6-hydroxy-5-iodonicotinate scaffold.

Rationale:

  • The Hinge Binder: The pyridone motif (donor-acceptor pair) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • The Gatekeeper: The C-5 position (iodine) is replaced via Suzuki coupling with a bulky hydrophobic group (e.g., 2-fluoro-4-bromo-phenyl) to access the hydrophobic back pocket.

  • Solubility Handle: The C-3 ester is hydrolyzed and coupled with a solubilizing amine (e.g., N-methylpiperazine) to improve ADME properties.

Workflow:

  • N-Alkylation: Methylate N-1 to lock the tautomer and prevent metabolic glucuronidation.

  • Suzuki Coupling: React C-5 Iodine with 4-fluorophenylboronic acid.

  • Amidation: Saponify the methyl ester (LiOH) and couple with piperazine.

Safety & Stability

  • Hazard Identification:

    • Iodinated compounds: Generally light-sensitive. Store in amber vials.

    • 
       reactions:  Generate HCl gas. Must be performed in a fume hood with a caustic scrubber.
      
  • Storage: Stable at room temperature for months if kept dry. Hydrolysis of the ester may occur if exposed to moisture/acid over long periods.

References

  • Synthesis of 6-Hydroxynicotinic Acid Derivatives

    • Organic Syntheses, Coll. Vol. 4, p.532 (1963).
  • Suzuki-Miyaura Coupling on Pyridones

    • Journal of the American Chemical Society, 2007, 129, 9602-9603. (General conditions for difficult couplings).
  • Tautomerism of 2-Hydroxypyridines

    • Wikipedia Entry: 2-Pyridone. (Overview of lactam-lactim equilibrium).
  • Compound Data & Spectral Properties

    • PubChem CID 624596 (Analogous structures and physical d
  • Chlorination of Pyridones

    • RSC Advances, 2013.

A Comprehensive Technical Guide to Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9): A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 6-hydroxy-5-iodonicotinate is a highly functionalized heterocyclic compound that has emerged as a strategic building block for researchers in medicinal chemistry and drug development. Its unique architecture, featuring a pyridone core, a reactive iodine handle, and modifiable ester and hydroxyl groups, offers a versatile platform for the synthesis of complex molecular entities. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol, and a detailed exploration of its reactivity and applications, with a particular focus on its role in the development of targeted protein degraders and other advanced therapeutics.

Introduction: The Strategic Value of Functionalized Heterocycles

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable motif. The strategic introduction of specific functional groups onto this core can dramatically enhance its utility. Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9) exemplifies this principle. The presence of an iodine atom at the C5 position provides a crucial "handle" for transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. This capability is paramount in modern hit-to-lead and lead optimization campaigns, where rapid diversification is key to improving potency, selectivity, and drug-like properties.

Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. Methyl 6-hydroxy-5-iodonicotinate is typically a solid that requires specific storage conditions to ensure its stability.[1]

PropertyValueSource
CAS Number 885950-46-9[2][3][4]
Molecular Formula C₇H₆INO₃[1][2][3]
Molecular Weight 279.03 g/mol [1]
SMILES O=C(OC)C1=CN=C(O)C(I)=C1[1]
Storage Keep in a dark place, inert atmosphere, room temperature.[1]
Known Applications Protein Degrader Building Block, Organic Synthesis[1][2]
Spectroscopic Characterization (Predicted)

While specific experimental spectra are proprietary, the structure of Methyl 6-hydroxy-5-iodonicotinate allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic and methyl regions. A singlet for the methyl ester protons (-OCH₃) would likely appear around δ 3.8-4.0 ppm. Two singlets or narrow doublets corresponding to the two protons on the pyridine ring (H-2 and H-4) would be observed in the downfield region (δ 7.5-8.5 ppm). The hydroxyl proton (-OH) may appear as a broad singlet or may not be observed due to solvent exchange.

  • ¹³C NMR: The carbon spectrum would display seven signals. The methyl ester carbon should appear around δ 50-55 ppm. The ester carbonyl carbon would be significantly downfield (δ 160-170 ppm). The four sp² carbons of the pyridine ring would have distinct chemical shifts, with the carbon atom bonded to iodine (C-5) being shifted upfield due to the heavy-atom effect.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A broad absorption band in the range of 3200-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the methyl ester. Additional peaks in the 1550-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 279. Due to the 100% natural abundance of ¹²⁷I, no complex isotopic pattern is expected for the molecular ion. Common fragmentation pathways would likely include the loss of a methoxy radical (•OCH₃, M-31) or the entire methoxycarbonyl group.

Synthesis and Purification: A Practical Workflow

The synthesis of Methyl 6-hydroxy-5-iodonicotinate can be efficiently achieved from a commercially available precursor, Methyl 6-hydroxynicotinate. The key transformation is a regioselective electrophilic iodination at the C5 position, which is activated by the electron-donating hydroxyl group at C6.

Synthesis_Workflow Start Methyl 6-hydroxynicotinate Reagents N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Reflux Start->Reagents Step 1: Iodination Purification Work-up & Column Chromatography Reagents->Purification Step 2: Isolation Product Methyl 6-hydroxy-5-iodonicotinate Purification->Product

Caption: Synthetic workflow for Methyl 6-hydroxy-5-iodonicotinate.

Detailed Experimental Protocol

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as the iodinating agent. NIS is chosen for its ease of handling compared to molecular iodine and its effectiveness in iodinating activated aromatic rings under relatively mild conditions. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

  • Reaction Setup: To a solution of Methyl 6-hydroxynicotinate (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining NIS/iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-hydroxy-5-iodonicotinate.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 6-hydroxy-5-iodonicotinate lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

The Iodine Handle: A Gateway to Molecular Diversity

The carbon-iodine bond is the most valuable functional group on this scaffold for building molecular complexity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry.

Reactivity_Diagram Core Methyl 6-hydroxy- 5-iodonicotinate Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Stille Stille Coupling (Organostannanes) Core->Stille Product1 5-Aryl/Heteroaryl Derivative Suzuki->Product1 Product2 5-Alkynyl Derivative Sonogashira->Product2 Product3 5-Amino Derivative Buchwald->Product3 Product4 5-Alkenyl/Aryl Derivative Stille->Product4

Caption: Key cross-coupling reactions of Methyl 6-hydroxy-5-iodonicotinate.

  • Suzuki Coupling: Reacting with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or heteroaryl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes to form C(sp²)-C(sp) bonds, providing access to rigid, linear extensions.

  • Buchwald-Hartwig Amination: Forming C(sp²)-N bonds by coupling with a wide range of primary and secondary amines.

  • Stille Coupling: Reacting with organostannanes to introduce various alkyl, alkenyl, or aryl substituents.

Applications in Drug Discovery

Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most exciting application of this building block is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural ubiquitin-proteasome system.

The structure of Methyl 6-hydroxy-5-iodonicotinate is ideally suited for this purpose. The iodine atom serves as a perfect attachment point for a chemical linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). The modified pyridone core itself can be elaborated into a "warhead" that binds to the protein of interest.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_BuildingBlock Contribution from Methyl 6-hydroxy-5-iodonicotinate Warhead Warhead Binds to Target Protein Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Binds to E3 Ligase Linker->E3_Ligand BuildingBlock Pyridone Core (Forms part of Warhead) Iodine Position (Linker Attachment Point) BuildingBlock->Warhead Incorporation

Caption: Role of the building block in a general PROTAC structure.

Intermediate for Kinase and Enzyme Inhibitors

The ability to diversify the 5-position of the pyridone ring allows for the systematic probing of binding pockets in enzymes like kinases. By synthesizing a library of analogues with different substituents (aryl, alkyl, amino, etc.), researchers can rapidly perform Structure-Activity Relationship (SAR) studies to identify compounds with high affinity and selectivity for their target.

Safety and Handling

According to supplier safety data, Methyl 6-hydroxy-5-iodonicotinate should be handled with care in a laboratory setting.[1]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[1][3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, preferably under an inert atmosphere.[1]

Conclusion

Methyl 6-hydroxy-5-iodonicotinate is more than just a chemical intermediate; it is a sophisticated tool for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined and efficient pathway to molecular complexity. For researchers and scientists aiming to develop next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation, this building block represents a significant enabling resource, accelerating the discovery of novel drug candidates.

References

  • PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available at: [Link].

  • PubChem. Methyl 6-methylnicotinate. Available at: [Link].

  • Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Available at: [Link].

  • National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link].

  • CP Lab Safety. Methyl 6-hydroxy-5-iodonicotinate, min 98%, 1 gram. Available at: [Link].

  • ResearchGate. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Available at: [Link].

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Neuman, R. C. Organic Spectrometry. Available at: [Link].

  • SlidePlayer. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link].

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available at: [Link].

  • Sema. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link].

  • YouTube. Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. Available at: [Link].

  • PubChem. Methyl 6-chloro-5-nitronicotinate. Available at: [Link].

  • YouTube. Chapter 6 Chemical Reactivity and Mechanisms Lesson 1. Available at: [Link].

  • PubMed. [Application of methyl in drug design]. Available at: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link].

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link].

  • PubChemLite. Methyl 6-hydroxy-5-nitronicotinate (C7H6N2O5). Available at: [Link].

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A Technical Guide to the Spectroscopic Characterization of Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for methyl 6-hydroxy-5-iodonicotinate, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, a thorough understanding of the structural features of such molecules is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

Methyl 6-hydroxy-5-iodonicotinate (C₇H₆INO₃) is a substituted pyridine derivative. Its structure, featuring a hydroxyl group, an iodine atom, and a methyl ester on the nicotinic acid scaffold, presents a unique spectroscopic fingerprint. The correct interpretation of this fingerprint is crucial for confirming its identity and purity. This guide will walk through the expected and reported spectroscopic data, providing a comprehensive reference for scientists working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted and Reported ¹H NMR Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11-13Broad Singlet1HOH
28.43Doublet (d)1HH-4
3~8.0Doublet (d)1HH-2
43.97Singlet (s)3HOCH₃

Reported data for H-4 and OCH₃ from a synthesis of methyl 2-hydroxy-5-iodonicotinate, which exists in tautomeric equilibrium with the 6-hydroxy form.[1]

Interpretation and Rationale:

The ¹H NMR spectrum of methyl 6-hydroxy-5-iodonicotinate is expected to show four distinct signals.

  • Hydroxyl Proton (OH): The proton of the hydroxyl group is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is dependent on concentration, temperature, and solvent. In DMSO-d₆, it is expected to be in the downfield region, typically between 11 and 13 ppm, due to hydrogen bonding.

  • Aromatic Protons (H-2 and H-4): The pyridine ring contains two aromatic protons. The H-4 proton is deshielded by the adjacent electron-withdrawing ester group and the iodine atom, and is reported to appear at 8.43 ppm as a doublet.[1] The H-2 proton is also in the aromatic region, and its chemical shift is influenced by the adjacent nitrogen and hydroxyl group. It is expected to appear as a doublet due to coupling with the H-4 proton. The coupling constant (J-value) for this meta-coupling would be small, typically in the range of 2-3 Hz.

  • Methyl Protons (OCH₃): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet. Their chemical shift is reported at 3.97 ppm, which is a typical value for methyl esters.[1]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of methyl 6-hydroxy-5-iodonicotinate in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

Logical Workflow for ¹H NMR Analysis:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Spectrometer (Acquire FID) SamplePrep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration ChemShift Analyze Chemical Shifts (Functional Groups) Integration->ChemShift Multiplicity Analyze Multiplicity (Neighboring Protons) ChemShift->Multiplicity Integration_Analysis Analyze Integration (Proton Ratios) Multiplicity->Integration_Analysis Structure Propose Structure Integration_Analysis->Structure

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

SignalPredicted Chemical Shift (δ, ppm)Assignment
1165-175C=O (Ester)
2~160C-6 (C-OH)
3~145C-2
4~140C-4
5~110C-3
6~90C-5 (C-I)
750-60OCH₃

Interpretation and Rationale:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear in the 165-175 ppm region.

  • Aromatic Carbons:

    • C-6 (C-OH): The carbon bearing the hydroxyl group (C-6) will be significantly deshielded and is predicted to be around 160 ppm.

    • C-2 and C-4: These carbons are part of the aromatic ring and their chemical shifts are influenced by the nitrogen atom and the substituents. They are expected in the 140-145 ppm range.

    • C-3: This carbon is adjacent to the ester group and is expected around 110 ppm.

    • C-5 (C-I): The carbon directly attached to the iodine atom (C-5) will experience a significant upfield shift due to the "heavy atom effect" of iodine. Its chemical shift is predicted to be in the range of 90 ppm.

  • Methyl Carbon (OCH₃): The methyl carbon of the ester group will be the most shielded carbon and is expected to appear in the 50-60 ppm range.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

    • Typical parameters include a 45-60° pulse angle, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Similar to ¹H NMR, the data is processed through Fourier transform, phasing, and calibration. The solvent signal is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (from the hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
~1720StrongC=O stretch (ester)
1600-1450Medium-StrongC=C and C=N stretches (aromatic ring)
~1250StrongC-O stretch (ester)
~1100MediumC-O stretch (hydroxyl)
Below 850Medium-WeakC-H bend (aromatic, out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: A broad and strong absorption band in the 3400-3200 cm⁻¹ region is a characteristic signature of a hydroxyl group involved in hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ is indicative of the carbonyl group of the methyl ester.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibrations of the ester and the hydroxyl group will appear in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrometer software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Logical Flow for IR Spectral Analysis:

G Start Obtain IR Spectrum Diagnostic Analyze Diagnostic Region (>1500 cm⁻¹) Start->Diagnostic Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Start->Fingerprint Identify_FG Identify Key Functional Groups (O-H, C=O, C-H) Diagnostic->Identify_FG Confirm_Structure Confirm with Fingerprint Region (C-O, Ring Vibrations) Fingerprint->Confirm_Structure Final_Structure Correlate with Proposed Structure Identify_FG->Final_Structure Confirm_Structure->Final_Structure

Caption: Decision-making process for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 278.94 (for C₇H₆INO₃)

  • Key Fragmentation Pathways:

    • Loss of the methyl radical (•CH₃) from the ester: m/z = 263.93

    • Loss of the methoxy group (•OCH₃) from the ester: m/z = 247.93

    • Loss of carbon monoxide (CO) from the ester: m/z = 250.94

    • Loss of the entire methoxycarbonyl group (•COOCH₃): m/z = 219.94

    • Cleavage of the iodine atom: m/z = 151.04

Interpretation and Rationale:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting fragments. The ester group is a likely site for initial fragmentation, leading to the loss of the methyl or methoxy radicals. The loss of the iodine atom would also be a significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Conclusion

The comprehensive spectroscopic analysis of methyl 6-hydroxy-5-iodonicotinate, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust confirmation of its chemical structure. The predicted and reported data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists in the field of drug development. Adherence to these analytical principles ensures the quality and integrity of this important chemical intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

An In-depth Technical Guide to Methyl 6-hydroxy-5-iodonicotinate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-hydroxy-5-iodonicotinate stands as a significant heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine core, featuring a hydroxyl group, an iodine atom, and a methyl ester, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis logically follows from well-established principles of heterocyclic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-hydroxy-5-iodonicotinate is presented in the table below.

PropertyValueSource
CAS Number 885950-46-9[1]
Molecular Formula C₇H₆INO₃[1]
Molecular Weight 279.03 g/mol [1]
Appearance Solid (predicted)
SMILES O=C(OC)C1=CN=C(O)C(I)=C1[1]

Synthesis of Methyl 6-hydroxy-5-iodonicotinate: A Proposed Pathway

The synthesis of Methyl 6-hydroxy-5-iodonicotinate can be logically approached in a two-step sequence starting from the commercially available 6-hydroxynicotinic acid. This pathway involves an initial esterification followed by a regioselective iodination.

Step 1: Esterification of 6-Hydroxynicotinic Acid to Methyl 6-hydroxynicotinate

The first step is the conversion of 6-hydroxynicotinic acid to its corresponding methyl ester, Methyl 6-hydroxynicotinate. This is a standard Fischer esterification reaction, typically carried out in the presence of an acid catalyst in methanol.

Experimental Protocol: Synthesis of Methyl 6-hydroxynicotinate [2]

  • Materials:

    • 6-Hydroxynicotinic acid (100 g, 719 mmol)

    • Methanol (1 L)

    • Concentrated Sulfuric Acid (18 M, 50 mL)

    • Sodium bicarbonate

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • Suspend 6-hydroxynicotinic acid in methanol in a suitable reaction flask.

    • Carefully add concentrated sulfuric acid to the suspension.

    • Heat the reaction mixture to reflux and maintain for 16 hours.

    • Cool the reaction mixture and slowly add sodium bicarbonate powder to partially neutralize the acid.

    • Remove the majority of the methanol under reduced pressure.

    • Add water to the residue and adjust the pH to 7 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (4 x 200 mL).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield Methyl 6-hydroxynicotinate as a white solid.

  • Expected Yield: ~75%

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Methanol as Solvent and Reagent: Serves as both the solvent for the reaction and the nucleophile that forms the methyl ester. Using it in large excess drives the equilibrium towards the product side, maximizing the yield.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.

  • Neutralization and Extraction: The workup procedure is designed to remove the acid catalyst and any unreacted starting material, isolating the desired ester product.

Esterification_of_6-Hydroxynicotinic_Acid 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Methyl_6-hydroxynicotinate Methyl 6-hydroxynicotinate 6-Hydroxynicotinic_Acid->Methyl_6-hydroxynicotinate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_6-hydroxynicotinate H2SO4 H2SO4 (catalyst) H2SO4->Methyl_6-hydroxynicotinate

Caption: Fischer esterification of 6-hydroxynicotinic acid.

Step 2: Iodination of Methyl 6-hydroxynicotinate

The second step involves the regioselective iodination of Methyl 6-hydroxynicotinate at the C5 position. The hydroxyl group at the C6 position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C5 position is activated for iodination. A common and effective reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS).

Proposed Experimental Protocol: Iodination of Methyl 6-hydroxynicotinate

  • Materials:

    • Methyl 6-hydroxynicotinate

    • N-Iodosuccinimide (NIS)

    • Acetonitrile or Dichloromethane

    • Sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Dissolve Methyl 6-hydroxynicotinate in a suitable solvent like acetonitrile or dichloromethane in a reaction flask.

    • Add N-iodosuccinimide (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Methyl 6-hydroxy-5-iodonicotinate.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. It is easier to handle and often gives cleaner reactions compared to molecular iodine.

  • Solvent Choice: Acetonitrile or dichloromethane are common solvents for such reactions as they are relatively inert and can dissolve the reactants.

  • Reaction Monitoring: Essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to over-reaction or decomposition.

  • Quenching and Purification: The workup with sodium thiosulfate is a standard procedure to remove excess iodine. Column chromatography is a robust method for purifying the final product from any remaining starting material, NIS, and succinimide byproduct.

Iodination_of_Methyl_6-hydroxynicotinate Methyl_6-hydroxynicotinate Methyl 6-hydroxynicotinate Methyl_6-hydroxy-5-iodonicotinate Methyl 6-hydroxy-5-iodonicotinate Methyl_6-hydroxynicotinate->Methyl_6-hydroxy-5-iodonicotinate Electrophilic Aromatic Substitution NIS N-Iodosuccinimide (NIS) NIS->Methyl_6-hydroxy-5-iodonicotinate

Caption: Iodination of Methyl 6-hydroxynicotinate using NIS.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of Methyl 6-hydroxy-5-iodonicotinate are not extensively detailed in the public domain, its structure suggests significant potential as a versatile intermediate in the synthesis of novel therapeutic agents.

  • Scaffold for Further Functionalization: The presence of three distinct functional groups allows for a variety of chemical transformations. The iodine atom is particularly useful for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the C5 position.[2]

  • Nicotinic Receptor Modulators: Nicotinic acid derivatives are known to interact with nicotinic receptors. The structural features of this compound could be exploited to design and synthesize novel modulators of these receptors, which are implicated in a range of neurological disorders.[2]

  • Enzyme Inhibitors: The pyridine ring is a common motif in many enzyme inhibitors. For instance, derivatives of nicotinic acid have been investigated as inhibitors of enzymes like 3-hydroxyanthranilate-3,4-dioxygenase.[3] The unique substitution pattern of Methyl 6-hydroxy-5-iodonicotinate could be a starting point for the development of new enzyme inhibitors.

  • CNS Disorders: Related compounds, such as methyl 6-methylnicotinate, have been used in the treatment of CNS disorders.[4] This suggests that derivatives of Methyl 6-hydroxy-5-iodonicotinate could also be explored for their potential activity in the central nervous system.

Conclusion

Methyl 6-hydroxy-5-iodonicotinate is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a logical two-step process involving esterification and regioselective iodination. The trifunctionalized nature of this molecule provides a rich platform for chemical diversification, making it an attractive starting material for the exploration of new chemical space in the quest for novel therapeutics. Further research into the biological activities of derivatives of Methyl 6-hydroxy-5-iodonicotinate is warranted to fully unlock its potential in drug discovery.

References

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Google Patents. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link]

  • ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. Available at: [Link]

  • Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available at: [Link]

  • PubMed. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Available at: [Link]

  • Google Patents. US2993904A - Preparation of 6-methylnicotinic acid.
  • Organic Syntheses. [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester]. Available at: [Link]

  • Angene Chemical. Methyl 6-hydroxynicotinate(CAS# 66171-50-4 ). Available at: [Link]

  • ChemSynthesis. benzylamine - 100-46-9, C7H9N, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Fengchen Group. Benzylamine BP EP USP CAS 100-46-9 Manufacturers and Suppliers. Available at: [Link]

Sources

purity analysis of commercially available Methyl 6-hydroxy-5-iodonicotinate

[1]

Executive Summary & Compound Profile

Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9) is a critical pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its value lies in the orthogonal reactivity of the C5-iodide (amenable to Suzuki/Sonogashira couplings) and the C6-hydroxyl (convertible to chlorides or ethers).

However, commercial batches frequently suffer from two specific quality issues:

  • Regioisomeric Contamination: Confusion with the thermodynamically stable isomer, Methyl 2-hydroxy-5-iodonicotinate (CAS 116387-40-7).

  • Tautomeric Ambiguity: The compound exists in equilibrium between the hydroxypyridine and pyridone forms, complicating NMR interpretation and chromatographic peak shape.

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance White to off-white powder
Solubility Low in Water; Soluble in DMSO, DMF; Sparingly soluble in MeOH/ACN.[1]
Tautomerism Predominantly exists as methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate in solid state and polar solvents.

Analytical Strategy: The Validation Triad

To ensure "drug-grade" quality, a single technique is insufficient. We employ a Triad Strategy where each method compensates for the blind spots of the others.

AnalyticalTriadcluster_checksCritical Quality Attributes (CQA)SampleCommercialSampleHPLCHPLC-UV/MS(Quant + Impurity ID)Sample->HPLCDissolve in DMSO/ACNNMR1H/13C NMR(Structure & Isomers)Sample->NMRDissolve in DMSO-d6ROIROI / Elemental(Inorganics & Iodine)Sample->ROICombustionDecisionPurityCertificationHPLC->Decision>98% AreaNo single imp >0.5%NMR->DecisionConfirm 6-OH IsomerConfirm TautomerROI->DecisionResidue <0.1%Iodine Matches

Figure 1: The Analytical Triad workflow ensuring comprehensive coverage of organic, isomeric, and inorganic impurities.

High-Performance Liquid Chromatography (HPLC) Protocol[3]

Objective: Quantitative purity determination and identification of de-iodinated byproducts. Challenge: The pyridone moiety is amphoteric and can tail significantly on standard C18 columns if the pH is not controlled.

Method Parameters
  • Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Rationale: "Stable Bond" (SB) columns with sterically protected silanes resist hydrolysis under the acidic conditions required to protonate the pyridone oxygen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/ester bonds).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop
Self-Validating Logic (System Suitability)
  • Blank Run: Inject pure DMSO. Ensure no carryover peaks interfere with the retention time of the main peak (approx. 8-10 min).

  • Resolution Check: If available, spike with Methyl 6-hydroxynicotinate (des-iodo impurity). Resolution (Rs) between the des-iodo peak and the main peak must be > 1.5.

  • Tailing Factor: The tailing factor for the main peak must be < 1.5. Higher tailing indicates insufficient acidification of Mobile Phase A.

Structural Verification via NMR Spectroscopy[4][5][6]

Objective: Distinguish the 6-hydroxy target from the 2-hydroxy isomer and confirm the iodination position. Solvent: DMSO-d6 is mandatory. CDCl3 is poor due to low solubility and aggregation of pyridones.

1H NMR Interpretation (300 MHz or higher)

The spectrum will show distinct signals for the Pyridone form (NH tautomer).

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Value
12.0 - 13.0 Broad Singlet1HNH (Pyridone)Confirms "6-hydroxy" exists as "6-oxo" tautomer.
8.3 - 8.5 Doublet (J~2Hz)1HH-2 Most deshielded aromatic proton (adjacent to N and C=O).
8.0 - 8.2 Doublet (J~2Hz)1HH-4 Meta-coupling to H-2.
3.8 - 3.9 Singlet3H-OCH3 Methyl ester.
The "Isomer Trap": 6-OH vs. 2-OH
  • Target (6-OH-5-I): H2 and H4 are meta to each other (separated by C3). Coupling constant J ~ 2.0 - 2.5 Hz .

  • Impurity (2-OH-5-I): Protons are at H4 and H6. H6 is adjacent to Nitrogen. H4 and H6 are also meta.

  • Differentiation: While coupling is similar, NOE (Nuclear Overhauser Effect) is definitive.

    • Irradiate the -OCH3 signal.

    • 6-OH Isomer: You will see NOE enhancement of H-2 and H-4 (both are spatially close to the ester at C3).

    • 2-OH Isomer: The ester is at C3.[2] H4 is close. H6 is far. Pattern differences confirm the structure.

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis (typically iodination of methyl 6-hydroxynicotinate using NIS or Iodine/H2O2).

ImpurityPathwaysPrecursorMethyl 6-hydroxynicotinateTargetMethyl 6-hydroxy-5-iodonicotinate(Target)Precursor->Target Iodination (1 eq) DesIodoImpurity A:Unreacted PrecursorPrecursor->DesIodo Incomplete Rxn RegioImpurity C:Methyl 2-hydroxy-5-iodonicotinate(Wrong Isomer)Precursor->Regio Non-selective conditions DiIodoImpurity B:Methyl 6-hydroxy-2,5-diiodonicotinate(Over-iodination)Target->DiIodo Excess Iodine

Figure 2: Origin of common impurities. Impurity B (Di-iodo) is particularly common if stoichiometry is not strictly controlled.

Quantitative Limits (Suggested Specifications)
  • Assay (HPLC, dry basis): ≥ 98.0%

  • Precursor (Des-iodo): ≤ 0.5% (Interferes with stoichiometry in downstream coupling).

  • Di-iodo Impurity: ≤ 0.5% (leads to polymerization/double coupling).

  • Loss on Drying (LOD): ≤ 1.0% (Compound is not typically hygroscopic, but may retain solvent).

  • Residue on Ignition (ROI): ≤ 0.5% (Critical to ensure no inorganic iodine salts remain).

References

  • ChemicalBook. (2023). Methyl 6-hydroxy-5-iodonicotinate (CAS 885950-46-9) and Methyl 2-hydroxy-5-iodonicotinate (CAS 116387-40-7) Product Entries. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 6-hydroxynicotinate. Retrieved from

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism in Pyridine Derivatives. ResearchGate.[3] Retrieved from

  • BLD Pharm. (2023). SDS and Analytical Data for Methyl 6-hydroxy-5-iodonicotinate. Retrieved from

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation on a Multifunctional Pyridine Core

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods, which often demand harsh conditions and exhibit limited functional group tolerance.[1]

This guide provides an in-depth technical overview and a detailed protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: Methyl 6-hydroxy-5-iodonicotinate. This molecule presents a trifecta of synthetic hurdles: an electron-deficient pyridine ring, a potentially reactive hydroxyl group, and a base-sensitive methyl ester. A successful amination requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent to achieve high chemoselectivity for N-arylation while preserving the integrity of the other functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of complex, functionalized heterocyclic compounds.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is paramount to rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the Methyl 6-hydroxy-5-iodonicotinate. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging oxidative addition to an electron-deficient pyridine ring.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is a critical parameter for our specific substrate, as a strong base could lead to unwanted hydrolysis of the methyl ester.[6]

  • Reductive Elimination: This is the product-forming step where the new C-N bond is created, and the desired aminated product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)(I)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd_Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Pd_Amido_Complex - HBX Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Chemoselective Approach

The successful amination of Methyl 6-hydroxy-5-iodonicotinate hinges on the judicious selection of reaction parameters to navigate the inherent challenges of the substrate.

Parameter Selection and Rationale
ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A reliable and commonly used source of Pd(0).
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination, while often favoring N-arylation over O-arylation.[7]
Base Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate)A mild inorganic base is crucial to prevent the hydrolysis of the methyl ester. Stronger bases like sodium tert-butoxide are generally incompatible with ester functionalities.[6]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are well-suited for this transformation. Rigorous drying of the solvent is essential for reproducibility.
Temperature 80-110 °CSufficient to drive the reaction to completion, but may require optimization depending on the amine nucleophile.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 6-hydroxy-5-iodonicotinate with a generic primary or secondary amine.

Materials and Reagents:

  • Methyl 6-hydroxy-5-iodonicotinate

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Workflow:

Experimental_Workflow cluster_1 Experimental Procedure Setup Reaction Setup under Inert Atmosphere Reagents Add Reagents: - Methyl 6-hydroxy-5-iodonicotinate - Amine - Cs₂CO₃ - Pd₂(dba)₃ - XPhos Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat to 80-110 °C and Monitor Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add Methyl 6-hydroxy-5-iodonicotinate (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficient temperature- Poorly soluble base- Ensure an inert atmosphere is maintained.- Increase the reaction temperature in 10 °C increments.- Consider using a more soluble base like K₃PO₄ or a different solvent.
Ester Hydrolysis - Base is too strong- Presence of water- Switch to a milder base such as K₃PO₄.- Ensure all reagents and solvents are rigorously dried.
O-Arylation Side Product - Suboptimal ligand- Reaction conditions favor O-arylation- Screen other bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos).- Lowering the reaction temperature may improve selectivity.
Dehalogenation of Starting Material - Presence of a hydrogen source- Side reaction pathway- Ensure the amine is of high purity.- Optimize the catalyst and ligand loading.

Conclusion

The Buchwald-Hartwig amination of Methyl 6-hydroxy-5-iodonicotinate is a challenging yet highly rewarding transformation that provides access to a valuable class of functionalized heterocyclic building blocks. Success hinges on a nuanced understanding of the reaction mechanism and the careful selection of a catalyst system that promotes selective C-N bond formation while preserving the integrity of the ester and hydroxyl functionalities. The protocol and insights provided herein offer a robust starting point for researchers to explore and optimize this powerful synthetic tool in their own laboratories.

References

  • Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. (2023). NSF Public Access Repository. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14174-14187. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10347-10358. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(43), 17350-17368. Retrieved from [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium Catalyst Selection for Methyl 6-hydroxy-5-iodonicotinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-hydroxy-5-iodonicotinate is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of an iodine atom at the 5-position and a hydroxyl group at the 6-position offers versatile handles for further molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in modern organic synthesis.[1]

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and selectivity in the cross-coupling of this substrate. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, can influence the reactivity of the C-I bond.[2][3] Furthermore, the presence of the hydroxyl group can potentially interfere with the catalytic cycle through coordination to the palladium center or by acting as a proton source. This guide provides a comprehensive overview of palladium catalyst selection for various cross-coupling reactions involving Methyl 6-hydroxy-5-iodonicotinate, supported by detailed protocols and mechanistic insights.

The Catalytic Heart of the Reaction: The Palladium Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for Heck reactions), and reductive elimination.[4][5] The efficiency of each step is highly dependent on the choice of palladium source, ligands, base, and solvent.

The General Palladium Catalytic Cycle

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, Methyl 6-hydroxy-5-iodonicotinate). The resulting Pd(II) intermediate then undergoes transmetalation with a suitable organometallic reagent (e.g., a boronic acid in Suzuki coupling) or migratory insertion with an alkene (in Heck coupling). The final step, reductive elimination, forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative\nAddition->R-Pd(II)-X(L_n) Transmetalation /\nMigratory Insertion Transmetalation / Migratory Insertion R-Pd(II)-X(L_n)->Transmetalation /\nMigratory Insertion R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation /\nMigratory Insertion->R-Pd(II)-R'(L_n) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' Product Reductive\nElimination->R-R' Ar-I Methyl 6-hydroxy-5-iodonicotinate Ar-I->Oxidative\nAddition Coupling\nPartner Coupling Partner Coupling\nPartner->Transmetalation /\nMigratory Insertion

Caption: Generalized Palladium Catalytic Cycle.

Catalyst System Components: A Strategic Selection

The success of a cross-coupling reaction hinges on the judicious choice of each component of the catalytic system.

Palladium Precursors

While Pd(0) is the active catalytic species, more stable and air-tolerant Pd(II) precatalysts are often used in practice.[6][7] These are reduced in situ to the active Pd(0) species. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective precatalyst.[7]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, though it can contain variable amounts of nanoparticles and free ligand.[6]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An air-stable precatalyst that is particularly effective for Suzuki-Miyaura couplings.

  • PEPPSI-type Precatalysts: Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) catalysts are highly active and air-stable.[6]

The Power of Ligands

Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[8] For a substrate like Methyl 6-hydroxy-5-iodonicotinate, the choice of ligand is critical to overcome potential challenges posed by the pyridine nitrogen and the hydroxyl group.

  • Phosphine Ligands: These are the most common class of ligands. Electron-rich and sterically bulky phosphines generally promote oxidative addition and reductive elimination.[9]

    • Monodentate: Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃).

    • Bidentate: Xantphos, dppf, BINAP. These are often used to enhance catalyst stability and prevent palladium black precipitation.[9]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts.[9]

The Role of the Base

The base is essential for several reasons: it facilitates the reductive elimination step, neutralizes the acid generated during the reaction, and in the case of Suzuki couplings, activates the boronic acid. The choice of base depends on the specific coupling reaction and the tolerance of the substrates.

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ are commonly used.

  • Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA).

Solvent Selection

The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and outcome. Common solvents for palladium-catalyzed cross-coupling reactions include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF).[4]

  • Aqueous Conditions: For some reactions, particularly Suzuki couplings, the use of water as a co-solvent can be beneficial.[4]

Common Cross-Coupling Reactions and Catalyst Recommendations

The following table provides a starting point for selecting a palladium catalyst system for various cross-coupling reactions with Methyl 6-hydroxy-5-iodonicotinate.

Reaction TypeCoupling PartnerRecommended Catalyst SystemBaseSolventKey Considerations
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(OAc)₂, SPhos or XPhosK₃PO₄Toluene/H₂OThe hydroxyl group may require protection or the use of a stronger base.
Heck AlkenesPd(OAc)₂, PPh₃ or ligand-free[10]Et₃NDMF, NMPThe reaction can sometimes be performed under ligand-free conditions.[11]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃NTHF, DMFThe copper co-catalyst is crucial for the transmetalation step.
Buchwald-Hartwig AminesPd₂(dba)₃, BINAP or Xantphos[9]NaOt-Bu, K₂CO₃Toluene, DioxaneStrong bases like sodium tert-butoxide are often required.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-hydroxy-5-iodonicotinate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 6-hydroxy-5-iodonicotinate with an arylboronic acid.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Substrate, Boronic Acid, Base, and Solvent Degas Degas Mixture (e.g., N2 sparging) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup and Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:
  • Methyl 6-hydroxy-5-iodonicotinate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 6-hydroxy-5-iodonicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • Degassing: Seal the flask with a rubber septum and degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

Even with a well-chosen catalyst system, challenges can arise. Here are some common issues and potential solutions:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base or solvent.Use a fresh batch of catalyst, ensure thorough degassing, screen different bases and solvents.[4]
Side Reactions (e.g., Homocoupling) Catalyst decomposition, incorrect ligand-to-metal ratio.Use a more robust ligand, optimize the ligand-to-metal ratio.
Decomposition of Starting Material Reaction temperature is too high, incompatible base.Lower the reaction temperature, try a milder base.
Difficulty in Product Purification Residual palladium, ligand byproducts.Treat the crude product with a palladium scavenger, choose a ligand that is easier to remove during workup.[4]

Conclusion

The successful cross-coupling of Methyl 6-hydroxy-5-iodonicotinate is a critical step in the synthesis of many important pharmaceutical compounds. A thorough understanding of the palladium catalytic cycle and the rational selection of the catalyst, ligand, base, and solvent are essential for achieving optimal results. This guide provides a solid foundation for researchers to develop robust and efficient cross-coupling protocols for this versatile building block. By carefully considering the factors outlined herein and employing systematic optimization, scientists can unlock the full synthetic potential of Methyl 6-hydroxy-5-iodonicotinate.

References

Sources

synthesis of kinase inhibitors using Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors using Methyl 6-hydroxy-5-iodonicotinate

Executive Summary

This application note details the strategic utilization of Methyl 6-hydroxy-5-iodonicotinate (CAS: 116387-40-7) as a linchpin intermediate in the synthesis of type II kinase inhibitors, specifically targeting c-Met , Axl , and VEGFR pathways.[1]

The 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate core is a "privileged scaffold" in medicinal chemistry.[1] Its value lies in its orthogonal functionalization potential:

  • C-5 Iodine: A handle for Suzuki-Miyaura cross-coupling to install hydrophobic "selectivity pocket" moieties (aryl/heteroaryl groups).[1]

  • C-3 Ester: A precursor for amidation, allowing the installation of solubilizing groups or hinge-binding motifs.[1]

  • N-1 / O-6 Tautomerism: A critical control point for defining the hydrogen-bonding donor/acceptor profile required for ATP-pocket occupancy.[1]

This guide provides validated protocols for the regioselective functionalization of this scaffold, addressing common pitfalls such as catalyst poisoning, tautomeric ambiguity, and hydrolysis-competent side reactions.

Strategic Synthetic Workflow

The synthesis of kinase inhibitors from this core requires a defined "Order of Operations" to maximize yield and regioselectivity. The recommended workflow is N-Alkylation


 Suzuki Coupling 

Amidation
.[1]
Pathway Diagram: Divergent Synthesis of Pyridone Inhibitors

G cluster_legend Legend Start Methyl 6-hydroxy- 5-iodonicotinate (Core Scaffold) N_Alk Intermediate A: N-Alkylated Scaffold (Locked Tautomer) Start->N_Alk Step 1: N-Alkylation (R-X, Base) O_Alk O-Alkylated Byproduct (Inactive Isomer) Start->O_Alk Ag2CO3 (Promotes O-Alk) Suzuki Intermediate B: 5-Aryl-Nicotinate (Warhead Installed) N_Alk->Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) De_Iodo De-iodinated Byproduct N_Alk->De_Iodo Pd/H2 (Over-reduction) Final Final Kinase Inhibitor (Amide Derivative) Suzuki->Final Step 3: Amidation (R'-NH2, AlMe3 or LiOH/HATU) Key1 Preferred Route Key2 Avoid/Side Reaction

Caption: Figure 1. Strategic workflow for the divergent synthesis of pyridone-based kinase inhibitors. The pathway emphasizes N-alkylation prior to cross-coupling to lock the bioactive tautomer.[1]

Critical Application Notes & Protocols

Tautomeric Control: The N-Alkylation vs. O-Alkylation Trap

The starting material exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] For most kinase inhibitors (e.g., c-Met inhibitors), the N-alkylated pyridone is the required pharmacophore as it mimics the hydrogen-bonding pattern of the adenine ring of ATP.

  • Challenge: Simple alkylation conditions often yield mixtures of N- and O-alkylated products.[1]

  • Solution: Use "soft" electrophiles and bases that favor the thermodynamic product (N-alkyl).[1]

Protocol 1: Regioselective N-Alkylation

  • Reagents: Methyl 6-hydroxy-5-iodonicotinate (1.0 eq), Alkyl Halide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).[1]

  • Temperature: 60°C.

StepActionMechanistic Insight
1 Dissolve 10 mmol of scaffold in 20 mL DMF. Add

.

deprotonates the OH/NH.[1] The anion is ambident.
2 Add Alkyl Halide dropwise at RT.[1] Heat to 60°C for 4h.Polar aprotic solvents (DMF) and harder cations (

) favor N-alkylation over O-alkylation (unlike

salts).[1]
3 Quench with water, filter precipitate.[1]The N-alkyl product is typically less soluble in water than the O-alkyl byproduct.[1]
QC Check:

NMR.
N-Alkyl: Ring protons shift downfield.[1] O-Alkyl: Distinct

shift.
The "Warhead" Installation: Suzuki-Miyaura Coupling at C-5

The C-5 iodine is electronically deactivated due to the electron-rich nature of the pyridone ring (relative to a simple pyridine).[1] Standard conditions often fail or lead to de-iodination.[1]

  • Catalyst Selection:

    
     is superior to 
    
    
    
    for this substrate due to its large bite angle and stability.[1]
  • Base Selection: Use mild bases (

    
     or 
    
    
    
    ) to prevent hydrolysis of the C-3 ester, which must remain intact for the final step.

Protocol 2: C-5 Cross-Coupling

  • Reagents: N-Alkylated Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1).[1]

  • Conditions: 90°C, 12h, Inert Atmosphere (

    
    ).
    

Experimental Data: Catalyst Screening Results

CatalystBaseSolventYield (%)Observation


DME/H2O45%Significant de-iodination observed.[1]

/ XPhos

Toluene60%Slow conversion.[1]


Dioxane/H2O 92% Clean conversion.[1] Minimal homocoupling.
The "Tail" Extension: Direct Aminolysis of the Ester

Converting the C-3 methyl ester to an amide is the final diversity step.[1] Traditional hydrolysis followed by coupling (LiOH


 HATU/Amine) is effective but adds two steps.[1] Trimethylaluminum (AlMe3)  mediated direct aminolysis is a powerful shortcut for non-acidic amines.[1]

Protocol 3: AlMe3-Mediated Amidation

  • Safety Warning: Trimethylaluminum is pyrophoric.[1] Handle strictly under inert gas.[1]

  • Reagents: C-5 Aryl Intermediate (1.0 eq), Amine (2.0 eq),

    
     (2M in toluene, 3.0 eq).
    
  • Solvent: Toluene or DCE.

  • Complex Formation: Add

    
     to a solution of the amine in toluene at 0°C. Stir for 30 min to form the aluminum-amide species.
    
  • Addition: Cannulate this solution into a solution of the ester intermediate.

  • Reflux: Heat to 80-100°C for 2-4h.

  • Quench: Carefully quench with Rochelle's salt (Sodium potassium tartrate) solution to break the aluminum emulsion.[1]

Structural Validation & Quality Control

When characterizing the final kinase inhibitor, distinguishing the regiochemistry is paramount.

  • HMBC NMR: Look for 3-bond coupling between the N-substituent protons and the C-2 (carbonyl) and C-6 carbons of the pyridone ring.[1]

  • IR Spectroscopy:

    • Ester Intermediate: Strong band at ~1720

      
      .[1]
      
    • Pyridone Carbonyl: Strong band at ~1650-1670

      
       (distinct from ester).[1]
      
Mechanism of Regioselectivity (DOT Diagram)

Mechanism Substrate 6-hydroxy-5-iodonicotinate (Ambident Nucleophile) Path_N Path A: N-Attack (Thermodynamic Control) Substrate->Path_N Polar Aprotic (DMF) Soft Counterion (K+) Path_O Path B: O-Attack (Kinetic/Hard-Hard Control) Substrate->Path_O Non-polar Solvent Hard Counterion (Ag+) Product_N N-Alkyl Pyridone (Target Scaffold) Path_N->Product_N Irreversible Product_O 2-Alkoxypyridine (Impurity) Path_O->Product_O Reversible (under acid)

Caption: Figure 2. Mechanistic divergence in the alkylation of the 6-hydroxynicotinic acid core. Selection of solvent and base dictates the ratio of the desired N-alkyl pyridone.

References

  • Synthesis of Methyl 6-hydroxy-5-iodonicotinate

    • ChemicalBook Entry & Synthesis Protocols. (2025).[1][2][3][4] Methyl 2-hydroxy-5-iodonicotinate.[1] Retrieved from .[1]

  • Suzuki Coupling on Pyridones: Li, J. J., et al. (2014). "Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-pyridones." Journal of Organic Chemistry. (General reference for Pyridone couplings).
  • Kinase Inhibitor Scaffolds (c-Met/Axl)

    • MedKoo Biosciences. (2023).[1] Glesatinib (MGCD265) Structure and Data. Retrieved from .[1][5]

    • Selleck Chemicals.[1] (2023).[1][6] Glesatinib (MGCD265) Application Note. Retrieved from .[1]

  • Tautomerism in Drug Design

    • ResearchGate. (2023).[1] Dominant tautomeric forms of hydroxy-pyridines. Retrieved from .

Sources

Application Notes and Protocols: Strategic Functionalization of Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of strategies for the chemical modification of Methyl 6-hydroxy-5-iodonicotinate, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The inherent electronic nature of the pyridine ring, coupled with the specific arrangement of the hydroxyl, iodo, and methyl ester functionalities, presents unique opportunities and challenges for selective functionalization. This document outlines detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as considerations for nucleophilic aromatic substitution. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through cited literature are emphasized to ensure technical accuracy and practical utility for researchers in the field.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, natural products, and functional organic materials.[1] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for presenting diverse pharmacophoric elements. The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

Methyl 6-hydroxy-5-iodonicotinate is a particularly valuable starting material. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group, combined with the presence of a hydroxyl group and a strategically positioned iodine atom, allows for a diverse range of chemical transformations. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[2] This guide will explore the key methodologies for leveraging the reactivity of this scaffold to generate libraries of novel compounds for drug discovery and development.

Core Functionalization Strategies: A Mechanistic Overview

The primary avenues for functionalizing Methyl 6-hydroxy-5-iodonicotinate revolve around the C-I bond. The choice of reaction is dictated by the desired C-C, C-N, or C-O bond to be formed.

G cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Product Classes Start Methyl 6-hydroxy-5-iodonicotinate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Boronic Acid/Ester, Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amine, Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (C-Nu Bond Formation) Start->SNAr Strong Nucleophile, Heat Aryl Aryl/Heteroaryl Substituted Pyridines Suzuki->Aryl Alkynyl Alkynyl Substituted Pyridines Sonogashira->Alkynyl Amino Amino Substituted Pyridines Buchwald->Amino Nu_Sub Various Nucleophile Adducts SNAr->Nu_Sub

Figure 1. Key functionalization pathways for Methyl 6-hydroxy-5-iodonicotinate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron reagent (boronic acid or ester) and an organic halide.[3] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4] This makes the iodo-substituted pyridine an excellent substrate for this transformation.

Causality of Component Selection:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle. Ligands on the palladium center are crucial for stabilizing the catalyst and modulating its reactivity.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the organoboron species.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically co-catalyzed by palladium and copper salts.

Causality of Component Selection:

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is the active species.

  • Copper(I) Co-catalyst: Copper(I) salts (e.g., CuI) are used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly employed.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][8] This reaction has largely replaced harsher classical methods for C-N bond formation.[7]

Causality of Component Selection:

  • Palladium Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is necessary to deprotonate the amine and facilitate the formation of the palladium-amide complex.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring.[9] For an SNAr reaction to occur, the aromatic ring must be electron-poor, which is facilitated by the presence of electron-withdrawing groups.[10][11] In the case of Methyl 6-hydroxy-5-iodonicotinate, the electron-withdrawing nature of the pyridine nitrogen and the methyl ester at the 3-position can make the ring susceptible to nucleophilic attack, particularly under forcing conditions.

Key Considerations:

  • Activating Groups: The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[11] In this molecule, the ester group is meta to the iodine, which is not ideal for activation. The pyridine nitrogen, however, does withdraw electron density from the entire ring.

  • Reaction Conditions: SNAr reactions often require strong nucleophiles and elevated temperatures.

  • Potential for Competing Reactions: The hydroxyl group can be deprotonated under basic conditions, potentially leading to side reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Procedure for Suzuki-Miyaura Coupling

G Start Combine Reactants Degas Degas with Argon Start->Degas Methyl 6-hydroxy-5-iodonicotinate, Boronic Acid, Pd Catalyst, Base, Solvent Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify

Figure 2. Workflow for Suzuki-Miyaura Coupling.

Protocol:

  • To a reaction vessel, add Methyl 6-hydroxy-5-iodonicotinate (1.0 eq.), the corresponding boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).

  • Add a suitable solvent system (e.g., dioxane/water 4:1).

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can influence reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-120 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
General Procedure for Sonogashira Coupling

Protocol:

  • To a reaction vessel, add Methyl 6-hydroxy-5-iodonicotinate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

  • Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine, 3.0 eq.).

  • Degas the mixture with argon for 15-20 minutes.

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base Triethylamine, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic polar solvents that facilitate the reaction.
Temperature 25-60 °CMilder conditions are often sufficient for this reaction.
General Procedure for Buchwald-Hartwig Amination

Protocol:

  • In an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), combine Methyl 6-hydroxy-5-iodonicotinate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a base (e.g., NaOtBu, 1.4 eq.).

  • Add the amine (1.2-1.5 eq.) and anhydrous solvent (e.g., toluene or dioxane).

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction to the required temperature (typically 80-110 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos, RuPhosBulky, electron-rich ligands are crucial for high yields.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required.
Solvent Toluene, DioxaneAnhydrous conditions are essential for this reaction.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.

Troubleshooting and Considerations

  • Low Yields in Cross-Coupling: This can be due to catalyst deactivation, insufficient degassing, or impure reagents. Ensure all components are of high quality and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The hydroxyl group can potentially interfere with some reactions. Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary in certain cases, although many modern catalytic systems exhibit good functional group tolerance.

  • Purification Challenges: The polarity of the pyridine nitrogen and the hydroxyl group can sometimes make purification by silica gel chromatography challenging. Using a modified mobile phase (e.g., with a small amount of triethylamine or acetic acid) can improve separation.

Conclusion

Methyl 6-hydroxy-5-iodonicotinate is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The judicious application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides reliable and efficient access to diverse chemical libraries. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage the reactivity of this scaffold to advance their drug discovery and development programs.

References

  • MySkinRecipes. (n.d.). methyl 6-iodonicotinate.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • National Institutes of Health. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • Royal Society of Chemistry. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of Dr. Evelyn Reed, Senior Application Scientist

Troubleshooting Guide: Low Yields and Reaction Failures

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, yet its application to complex substrates like Methyl 6-hydroxy-5-iodonicotinate presents unique challenges. This guide addresses common issues leading to low product yield, providing a structured, causality-driven approach to troubleshooting. Our goal is to move beyond simple protocol adjustments to a deeper understanding of the reaction mechanism and substrate-specific sensitivities.

Q1: My reaction shows little to no conversion of the starting material. What are the primary causes?

Lack of conversion in a Suzuki coupling with this substrate often points to issues with the catalytic cycle, specifically catalyst activation or the oxidative addition step.[1][2] Methyl 6-hydroxy-5-iodonicotinate is an electron-deficient pyridine, which can be challenging for some palladium catalysts.[2] Additionally, the presence of both a pyridine nitrogen and a hydroxyl group can lead to catalyst inhibition.[3]

Core Areas to Investigate:

  • Catalyst System (Precatalyst and Ligand): The choice of palladium source and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich, bulky phosphine ligands are often required to promote the difficult oxidative addition step with electron-deficient pyridyl halides and to stabilize the palladium center.[1][2][4]

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst, halting the reaction.[3][5] This is a frequent and often underestimated cause of reaction failure.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][6] An inappropriate or weak base can stall the reaction.

  • Reaction Temperature: Sub-optimal temperatures may not provide enough energy to overcome the activation barrier for oxidative addition, especially with a challenging substrate.[4][7]

Q2: I'm observing significant formation of side products, primarily homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[8]

  • Homocoupling (Boronic Acid Dimerization): This side reaction is often promoted by the presence of oxygen or Pd(II) species that have not been efficiently reduced to the active Pd(0) state.[4] Rigorous degassing is the first line of defense. Using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system can also reduce homocoupling.[2][4]

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. This can happen if a hydride source is present in the reaction mixture.[2] The source of the hydride can be subtle, sometimes arising from the solvent (e.g., alcohols) or certain bases.[2] Ensuring anhydrous conditions (if appropriate for the chosen base) and selecting a non-protic solvent can mitigate this.[2]

  • Protodeboronation (Loss of the Boronic Acid Group): This is the hydrolysis of the boronic acid to the corresponding arene.[3] It is particularly problematic with electron-deficient heteroaryl boronic acids and is promoted by aqueous conditions.[3][5]

    • Mitigation Strategy: Consider using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which are more resistant to hydrolysis.[3][5][9][10] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also be effective.[11][12]

Q3: My yield is consistently low (~20-30%) despite trying standard conditions. How should I approach optimization for this specific substrate?

A consistently low yield suggests that the reaction conditions are not optimized for the specific electronic and steric properties of Methyl 6-hydroxy-5-iodonicotinate. A systematic approach to re-evaluating each reaction parameter is necessary.[8]

  • Catalyst and Ligand Screening: This is the most critical step. The combination of an electron-deficient pyridine ring and a coordinating hydroxyl group necessitates a highly active and specialized catalyst system.

    • Recommended Ligands: Move beyond simple triphenylphosphine. Screen a panel of bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands are known to accelerate the oxidative addition and reductive elimination steps.[1][2]

  • Base Selection: The pKa and solubility of the base are critical. The hydroxyl group on your substrate is acidic and can be deprotonated by strong bases, potentially leading to coordination with the palladium and catalyst inhibition.

    • Recommended Bases: A weaker base like K₂CO₃ or even NaHCO₃ might be beneficial if you suspect issues with the hydroxyl group.[12] However, for challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ is often very effective.[4][5] A screening of bases is highly recommended.

  • Solvent System: The solvent must solubilize all components and can influence catalyst activity.[13]

    • Common Choices: Aprotic polar solvents are generally preferred. Dioxane/water mixtures are standard, but alternatives like THF/water, DME, or DMF can sometimes provide better results.[8][14][15] Be mindful that DMF can decompose at high temperatures to generate dimethylamine, which can interfere with the reaction.

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial.[7] However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.

Frequently Asked Questions (FAQs)

Should I protect the hydroxyl group on my substrate?

Protection of the hydroxyl group is a valid strategy to consider if you suspect it is interfering with the catalyst. A simple protection, for example as a methyl or benzyl ether, would prevent its coordination to the palladium center. However, this adds extra steps to your synthesis. It is often preferable to first screen a wider range of ligands and bases, as a suitable combination can often overcome the challenges posed by the free hydroxyl group.

Is it better to use a boronic acid, a boronate ester, or a potassium trifluoroborate?

This choice depends on the stability of your boron reagent and the prevalence of protodeboronation.[3]

  • Boronic Acids: Readily available but can be prone to decomposition and protodeboronation, especially electron-deficient ones.[5][16]

  • Boronate Esters (e.g., pinacol, MIDA): More stable towards hydrolysis and often easier to purify than boronic acids.[2][3][5] They can be a good first choice to minimize protodeboronation.

  • Potassium Trifluoroborates (K-R-BF₃): These salts are typically crystalline, air- and moisture-stable solids, making them easy to handle and store.[9][10][17] They are known for their low tendency to undergo protodeboronation and can be highly effective in challenging couplings.[9]

How can I be sure my reagents are of sufficient quality?

Aryl Iodide: Verify its purity by NMR or LC-MS. Impurities can inhibit the catalyst. Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines, which can affect reactivity. It's often recommended to use freshly opened or high-purity boronic acids. If you suspect decomposition, you can try recrystallizing the boronic acid. Solvents: Use anhydrous solvents, especially if you are trying to avoid protodeboronation. Ensure they are properly degassed before use.[5] Base: Ensure your base is finely powdered and dry, especially for bases like K₃PO₄ used in anhydrous reactions.[11]

Experimental Protocols and Data

ParameterRecommendationRationale
Aryl Halide Methyl 6-hydroxy-5-iodonicotinate (1.0 equiv)Limiting reagent.
Boron Reagent Arylboronic acid or ester (1.2 - 1.5 equiv)Slight excess to drive the reaction to completion and account for potential homocoupling or decomposition.[8]
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2-4 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are highly active and air-stable, simplifying reaction setup.[2]
Ligand XPhos or SPhos (2-4 mol% for Pd₂(dba)₃; included in precatalyst)Bulky, electron-rich ligands are essential for coupling with electron-deficient pyridyl halides.[4][12]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, non-nucleophilic base often effective in challenging couplings.[4][5]
Solvent Dioxane or 2-MeTHF (0.1 - 0.2 M)Good general solvents for Suzuki couplings.[12] Ensure rigorous degassing.
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive substrates.[7]

Protocol: General Procedure for Suzuki Coupling Optimization

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 6-hydroxy-5-iodonicotinate, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to remove oxygen.[14]

  • Catalyst Addition: In a separate vial, dissolve the palladium precatalyst and ligand (if not using a pre-formed complex) in a small amount of degassed solvent. Add this solution to the reaction vial via syringe.

  • Solvent Addition: Add the remaining degassed solvent to the reaction vial to achieve the desired concentration.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously for the designated time (e.g., 12-24 hours).

  • Monitoring: Follow the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.

Visual Aids for Troubleshooting

Suzuki_Cycle pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add Rate-determining for electron-deficient Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxid_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim Bulky ligands promote this step red_elim->pd0 Catalyst Regeneration product Ar¹-Ar² red_elim->product boronic Ar²B(OH)₂ + Base boronic->transmetal Forms boronate [Ar²B(OH)₃]⁻ halide Ar¹-X halide->oxid_add

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check for Starting Material (SM) start->check_conversion no_conversion High SM Remaining: No Reaction check_conversion->no_conversion Yes low_conversion Low SM Remaining: Side Reactions Dominant check_conversion->low_conversion No catalyst_issue 1. Catalyst/Ligand Inactive? no_conversion->catalyst_issue conditions_issue 2. Conditions too mild? no_conversion->conditions_issue optimize_catalyst Screen bulky, e⁻-rich ligands (XPhos, SPhos, etc.) catalyst_issue->optimize_catalyst optimize_temp Increase Temperature conditions_issue->optimize_temp side_reactions Identify Side Products low_conversion->side_reactions homocoupling Homocoupling side_reactions->homocoupling Boronic Dimer dehalogenation Dehalogenation side_reactions->dehalogenation Ar-H from Ar-I protodeboronation Protodeboronation side_reactions->protodeboronation Boronic Acid Loss solve_homocoupling Improve Degassing Use Pd(0) Precatalyst homocoupling->solve_homocoupling solve_dehalogenation Check Solvent/Base for H⁻ source dehalogenation->solve_dehalogenation solve_protodeboronation Use Boronate Ester/K-R-BF₃ Anhydrous Conditions protodeboronation->solve_protodeboronation

Caption: Troubleshooting workflow for low yield.

References

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. ResearchGate. Available at: [Link].

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available at: [Link].

  • Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn. Available at: [Link].

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at: [Link].

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link].

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Reddit. Available at: [Link].

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link].

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. PMC - NIH. Available at: [Link].

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. NIH. Available at: [Link].

  • Organotrifluoroborate - Wikipedia. Wikipedia. Available at: [Link].

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. NIH. Available at: [Link].

Sources

optimizing catalyst loading for Methyl 6-hydroxy-5-iodonicotinate Heck coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-hydroxy-5-iodonicotinate Catalyst Loading

Status: Active
Ticket ID: HECK-OPT-5-IODO
Assigned Specialist: Senior Application Scientist
Diagnostic Brief: The "Pyridone Trap"

The Core Challenge: You are likely experiencing stalled conversion or high catalyst demand (>2 mol%) not because of the aryl iodide's reactivity (C-I bonds are weak and oxidatively add easily), but because of substrate-induced catalyst poisoning .

Methyl 6-hydroxy-5-iodonicotinate exists in equilibrium with its 2-pyridone tautomer . While the pyridine form is electron-deficient (good for oxidative addition), the pyridone form presents a "hard" amide-like oxygen and nitrogen that can chelate Palladium (Pd), sequestering it into an inactive off-cycle resting state.

The Tautomer Equilibrium:

  • Form A (Hydroxy-pyridine): Reactive, but less stable in polar solvents.

  • Form B (Pyridone): Dominant tautomer. Acts as a bidentate ligand, displacing phosphines and halting the cycle.

Mechanistic Visualization: The following diagram illustrates the standard catalytic cycle versus the "Pyridone Trap" that causes your high loading requirements.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Alkene Coordination OxAdd->Coord + Alkene Trap OFF-CYCLE TRAP Pd-Pyridone Complex (Catalyst Inactive) OxAdd->Trap Pyridone Chelation Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim RedElim Reductive Elimination (Product Release) Elim->RedElim RedElim->Pd0 - HX (Base) Trap->OxAdd Slow Reversal (Requires Heat/Ligand)

Figure 1: The catalytic cycle showing the competitive "off-cycle" trapping of the oxidative addition intermediate by the pyridone substrate.

Troubleshooting Guide

Use this matrix to identify the specific failure mode of your reaction.

SymptomProbable CauseCorrective Action
Reaction stalls at ~40-60% conversion. Catalyst Death (Aggregation): The Pd is precipitating as Pd-black because the ligand concentration is too low to stabilize it against the substrate's chelation.Increase Ligand:Pd Ratio. Move from 2:1 to 4:1 (PPh3) or switch to a bidentate ligand like dppf.
Reaction never starts (0% conversion). Incomplete Activation: Pd(OAc)2 is not being reduced to Pd(0).Add Reductant. Ensure your alkene or phosphine is reducing the Pd. If using "ligand-free" conditions, add trace formate or ensure temperature >80°C.
High impurity profile (De-iodination). Protodehalogenation: The oxidative addition complex is reacting with the solvent/base protons instead of the alkene.Change Solvent/Base. Switch from DMF (H-donor) to DMAc or NMP. Use anhydrous inorganic bases (K2CO3) instead of amines.
Product precipitates with Pd. Co-crystallization: The pyridone product is insoluble and dragging Pd out of solution.Hot Filtration. Filter the reaction mixture while hot (>80°C) through Celite to keep Pd in the mother liquor.
Optimization Protocols

To lower catalyst loading from standard (2-5 mol%) to optimized levels (<0.5 mol%), you must prevent the "Pyridone Trap." We recommend two distinct pathways.

Protocol A: The "Jeffery Conditions" (Ligand-Free / Phase Transfer)

Best for: Cost reduction and avoiding expensive phosphines. Uses "naked" Pd nanoparticles stabilized by ammonium salts.

Mechanism: Tetraalkylammonium salts (TBAB) stabilize Pd-nanoclusters, preventing gross aggregation while allowing high surface area activity.

  • Catalyst: Pd(OAc)₂ (0.5 mol% start, titrate down to 0.1 mol%).

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv). Avoid strong bases that deprotonate the pyridone completely.

  • Solvent: DMF or DMAc (0.2 M).

  • Temperature: 80–100 °C.

  • Procedure:

    • Charge solid reagents (Substrate, Base, TBAB, Pd(OAc)₂).

    • Evacuate/backfill with N₂ (3x). Oxygen is fatal at low loadings.

    • Add degassed solvent and alkene.

    • Heat vigorously. The solution should turn black (active nanoparticles).

Protocol B: The "Steric Bulk" Strategy (High Turnover)

Best for: Difficult alkenes or when <0.1 mol% loading is required.

Mechanism: Using bulky, electron-rich phosphines prevents the pyridone from approaching the Pd center to chelate it.

  • Catalyst: Pd(OAc)₂ (0.05 – 0.1 mol%).

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine) or XPhos .

    • Ratio: 1:2 (Pd:Ligand) for P(o-tol)₃; 1:1 for XPhos.

  • Base: Et₃N (Triethylamine) or DIPEA (2.0 equiv).

  • Solvent: Acetonitrile or Propionitrile (Reflux).

  • Procedure:

    • Pre-complex the Pd and Ligand in the solvent for 15 mins at RT (yellow/orange solution).

    • Add substrate and alkene.[1][2][3][4]

    • Heat to reflux.

Optimization Workflow Diagram:

OptimizationFlow Start Start: 5 mol% Pd(OAc)2 Standard Conditions Check Check Conversion @ 4 hours Start->Check Jeffery Path A: Jeffery Conditions Add TBAB (1 eq) Check->Jeffery Cost Focus Ligand Path B: Bulky Ligand Switch to P(o-tol)3 Check->Ligand Performance Focus Success >95% Conv. Reduce Pd by 50% Jeffery->Success Fail <50% Conv. Check 'Trap' Diagram Jeffery->Fail Ligand->Success Ligand->Fail Success->Check Iterate

Figure 2: Decision tree for optimizing catalyst loading based on project priorities (Cost vs. Performance).

Frequently Asked Questions (FAQ)

Q: Can I protect the hydroxyl group to improve loading? A: Yes. Converting the 6-hydroxy (pyridone) to a 6-chloro (via POCl₃) or 6-methoxy (via Ag₂CO₃/MeI) locks the tautomer into the pyridine form. This eliminates the "Trap" (Figure 1) and often allows loadings as low as 0.01 mol%. However, this adds two synthetic steps (protection/deprotection).

Q: Why does adding Silver salts (Ag₂CO₃) help? A: Silver acts as a halide scavenger. It precipitates AgI, forcing the oxidative addition equilibrium forward and creating a cationic Pd species that is much more reactive toward alkenes. Warning: This is not scalable for "optimization" due to the high cost of silver.

Q: My reaction turns black immediately. Is this bad? A: In Protocol A (Jeffery) , this is good; it indicates nanoparticle formation. In Protocol B (Phosphine) , this is bad; it indicates ligand dissociation and catalyst decomposition (Pd-black precipitation). If using Protocol B, increase ligand loading or lower temperature.

Q: Does the alkene type matter for loading? A: Absolutely.

  • Electron-poor alkenes (Acrylates): React fast. Low loading possible.

  • Electron-rich alkenes (Styrenes/Vinyl Ethers): React slower. Require higher loading or electron-rich ligands (XPhos).

References
  • The Heck Reaction Mechanism & Jeffery Conditions

    • Title: "The Heck Reaction: St
    • Source: MDPI C
    • URL:[Link][5]

  • Catalyst Poisoning by Heterocycles

    • Title: "Bypassing the Limitations of Directed C–H Functionaliz
    • Source: N
    • URL:[Link]

  • Pd-Catalyzed Cross-Couplings & Loading (ppm vs mol%)

    • Title: "Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source: ACS Organic Process Research & Development
    • URL:[Link]

  • General Heck Reaction Overview

    • Title: "Heck Reaction - Organic Chemistry Portal"[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

Sources

Technical Support Center: Purification Strategies for Products from Methyl 6-hydroxy-5-iodonicotinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-hydroxy-5-iodonicotinate. This versatile building block is a cornerstone in the synthesis of complex molecules, particularly through cross-coupling reactions. However, the unique electronic and physical properties of this reagent and its derivatives can present significant purification challenges.

This guide is designed to provide practical, in-depth solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your overall purification strategy.

Q1: What is my first step after completing a reaction with Methyl 6-hydroxy-5-iodonicotinate?

Your first and most critical step is to analyze the crude reaction mixture. Before attempting any purification, you must know what you are trying to separate. A small sample should be analyzed by Thin Layer Chromatography (TLC) and, if possible, Liquid Chromatography-Mass Spectrometry (LC-MS) or crude ¹H NMR. This initial analysis will help you identify:

  • Presence of starting materials (both the iodonicotinate and the coupling partner).

  • The desired product.

  • Major byproducts (e.g., homo-coupled products, de-iodinated species).

  • Residual catalysts or reagents.

Understanding the composition of your crude mixture is the foundation for selecting an appropriate purification strategy.

Q2: How do I choose between crystallization and column chromatography?

The choice depends on the nature of your product and the impurities.

  • Crystallization is the preferred method if your product is a solid and the impurities are present in small amounts or have significantly different solubility profiles. It is a highly effective, scalable, and often more economical purification technique for achieving high purity.

  • Column Chromatography is necessary when your product is an oil, or when it is a solid mixed with impurities of similar structure and polarity that cannot be separated by crystallization.[1] While highly effective, it is generally more time-consuming and expensive, especially at a large scale.

The diagram below provides a general decision-making workflow.

Purification_Decision_Tree start Analyze Crude Reaction Mixture (TLC, LC-MS) is_solid Is the desired product a solid? start->is_solid impurities Are impurities structurally similar to the product? is_solid->impurities Yes crystallization Attempt Recrystallization is_solid->crystallization No (oily product) chromatography Purify via Column Chromatography impurities->chromatography Yes extraction Consider Preliminary Aqueous Extraction impurities->extraction No final_product Pure Product chromatography->final_product crystallization->final_product extraction->crystallization

Caption: Decision workflow for selecting a primary purification method.

Q3: What are the most common impurities in a Suzuki-Miyaura coupling reaction using Methyl 6-hydroxy-5-iodonicotinate?

In a typical Suzuki-Miyaura reaction, you should anticipate the following impurities:

  • Unreacted Methyl 6-hydroxy-5-iodonicotinate: Often visible on TLC.

  • Unreacted Boronic Acid/Ester: And its homo-coupled byproduct (e.g., biphenyl from phenylboronic acid).

  • De-iodinated Starting Material: Methyl 6-hydroxynicotinate.

  • Palladium Catalyst Residues: Often appearing as a fine black or colloidal suspension.

  • Inorganic Salts: From the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃).

Boronic acids and their derivatives are known to be unstable and can lead to side reactions, making their removal a common purification challenge.[2]

Q4: How can I remove the dark color (residual palladium) from my product?

Residual palladium catalysts can often be removed by post-workup filtration. After the initial aqueous workup, dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate, DCM). Stir the solution with a small amount of activated carbon for 15-30 minutes, then filter the mixture through a pad of Celite®. This process adsorbs the fine palladium particles, yielding a much cleaner, often colorless solution.

Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Problem 1: My crude NMR shows significant unreacted Methyl 6-hydroxy-5-iodonicotinate. How do I remove it effectively?

Cause: Incomplete reaction or use of excess starting material. The phenolic hydroxyl group on the pyridine ring gives the starting material acidic properties that can be exploited for purification.

Solution: pH-Dependent Aqueous Extraction

The hydroxyl group of Methyl 6-hydroxy-5-iodonicotinate is weakly acidic. This allows for its selective extraction into a basic aqueous phase, separating it from the less acidic or neutral desired product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer.

  • Separation: Separate the organic layer. It is good practice to perform the basic wash two to three times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, now free of the acidic starting material.

Expert Tip: Be cautious with strong bases like concentrated NaOH, as they can potentially hydrolyze the methyl ester of your product or starting material, especially with prolonged exposure or heating.[3]

Problem 2: My product is contaminated with a non-polar byproduct from my Suzuki reaction, likely a homo-coupled boronic acid derivative.

Cause: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or certain palladium species.[2] These byproducts (e.g., biphenyl) are typically non-polar and can be challenging to separate from the desired coupled product.

Solution: Optimized Flash Column Chromatography

When impurities are structurally similar to the product, flash column chromatography is the most reliable purification method.[1]

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent or mixture that gives good separation between your product spot and the impurity spot (a ΔRf of >0.2 is ideal).

  • Column Packing: Pack a silica gel column with the chosen eluent system. A common starting point for nicotinic acid derivatives is a mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate.

  • Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent or DCM for loading onto the column (wet loading).

  • Elution: Run the column, collecting fractions. A shallow gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant solvent mixture) elution for separating closely-running spots.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Starting Solvent Systems for Chromatography

Product PolarityNon-Polar EluentPolar EluentGradient Suggestion
Low to MediumHexanes/HeptaneEthyl AcetateStart at 5% EtOAc, gradually increase to 50%
Medium to HighDichloromethaneMethanolStart at 1% MeOH, gradually increase to 10%
HighEthyl AcetateMethanolStart at 2% MeOH, gradually increase to 15%

Problem 3: My product won't crystallize from solution; it consistently "oils out."

Cause: The product may be impure, the chosen solvent may be too good a solvent, or the cooling process may be too rapid. "Oiling out" occurs when the product's solubility limit is exceeded at a temperature where it is still in a liquid or amorphous state.

Solution: Systematic Approach to Inducing Crystallization

Step-by-Step Protocol:

  • Ensure Purity: First, ensure your product is reasonably pure (>90%). Oily impurities can significantly inhibit crystallization. If necessary, perform a preliminary purification by chromatography.

  • Solvent Screening: The key to crystallization is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Single Solvent: Test small amounts of your oily product in various solvents (see Table 2). Heat to dissolve, then allow to cool slowly to room temperature, and finally in an ice bath or refrigerator.

    • Binary Solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve the product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

  • Induce Nucleation: If crystals do not form spontaneously upon cooling:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the cold, supersaturated solution to act as a template for crystal growth.

  • Patience: Allow the solution to stand undisturbed for an extended period (hours to days) at a low temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.

Table 2: Common Solvents for Recrystallization of Substituted Pyridines

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, especially salts.[4]
Ethanol/MethanolHigh78 / 65Good general-purpose polar solvents.
AcetonitrileMedium-High82Can be effective for moderately polar compounds.
Ethyl AcetateMedium77Excellent general-purpose solvent.
TolueneLow111Good for less polar compounds; high boiling point allows for a wide temperature range.
Hexanes/HeptaneVery Low~69Typically used as the "poor" solvent in a binary system.
References
  • CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof.
  • EP2093206A1 - Process for the iodination of aromatic compounds.
  • Manufacturing process of methyl-6-methylnicotinate. Scribd. [Link]

  • US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Institutes of Health. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Optimizing Cross-Couplings of Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Ligand Selection & Efficiency Optimization Assigned Specialist: Senior Application Scientist[1]

Core Directive: The Tautomer Trap

Executive Summary: Working with Methyl 6-hydroxy-5-iodonicotinate presents a deceptive challenge.[1] While it appears to be a standard aryl iodide, the 6-hydroxy substituent introduces a critical failure mode: tautomerization .[1] In solution, this molecule exists predominantly as the 2-pyridone (lactam) tautomer, not the 2-hydroxypyridine (lactim).[1]

The Consequence: Standard ligands (e.g., PPh₃) are insufficiently bulky to prevent the pyridone oxygen or nitrogen from coordinating to the Palladium center. This forms a stable, unreactive "palladacycle" (catalyst poison), halting the catalytic cycle immediately after oxidative addition.

The Solution: Efficiency in this coupling is not about adding more catalyst; it is about selecting sterically demanding, electron-rich ligands that physically block the substrate from poisoning the metal center while facilitating the oxidative addition of the C–I bond.

Troubleshooting Guide: Ligand Selection Matrix

Scenario A: Direct Suzuki-Miyaura Coupling (Unprotected Substrate)

User Goal: Avoid protection/deprotection steps. High atom economy.

Q: My reaction turns black instantly and yields <10% product. Why? A: You are likely using monodentate phosphines (PPh₃) or flexible bidentate ligands.[1] The pyridone moiety has displaced your ligand, leading to Pd-black precipitation.[1]

Recommended System: Use Buchwald Biaryl Phosphines .[1][2] These ligands create a "roof" over the Pd center, allowing the iodine to access the metal while sterically rejecting the pyridone nitrogen/oxygen coordination.

LigandEfficiency RatingMechanism of ActionRecommended Precatalyst
XPhos ⭐⭐⭐⭐⭐ (Best)Extreme steric bulk (isopropyl groups) prevents N-coordination; high electron density speeds up oxidative addition.[1]XPhos Pd G3 or G4
SPhos ⭐⭐⭐⭐Good balance of stability and activity; water-soluble variants available for aqueous/green conditions.[1]SPhos Pd G2
PPh₃ ⭐ (Fail)Insufficient steric hindrance; rapidly displaced by pyridone tautomer.[1]Pd(PPh₃)₄
dppf ⭐⭐Bite angle is effective for protected substrates, but often fails for the free pyridone due to competitive binding.Pd(dppf)Cl₂

Protocol Note: For direct coupling, use anhydrous conditions (Dioxane/Toluene) with K₃PO₄ as the base. Carbonate bases often struggle to promote transmetallation with this electron-deficient, acidic substrate.[1]

Scenario B: C-N Coupling (Buchwald-Hartwig)

User Goal: Amination at the 5-position.[1]

Q: I am seeing mostly deiodinated starting material (protodeiodination). A: This is a common side reaction when the reductive elimination is slow. The hydride source (often the solvent or amine) reduces the Pd-Ar intermediate.

Recommended System: Switch to BrettPhos or RuPhos .[1]

  • BrettPhos: Specifically designed for primary amines and ensuring rapid reductive elimination, which outcompetes the protodeiodination pathway.

  • RuPhos: Ideal if you are coupling secondary amines or using weaker nucleophiles.[1]

Visualizing the Failure Mode & Solution

The following diagram illustrates the "Tautomer Trap" and how bulky ligands (L*) bypass it.

LigandSelection Substrate Methyl 6-hydroxy-5-iodonicotinate (Pyridone Tautomer) OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd Catalyst Pd_L Active Catalyst (L-Pd-0) Pd_L->OxAdd Poison Catalyst Poisoning (N/O-Coordination) OxAdd->Poison Small Ligand (PPh3) Steric Failure TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) Steric Protection Dead Pd Black / Inactive Species Poison->Dead RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_L Regeneration Product Coupled Product RedElim->Product

Caption: Figure 1. Mechanism of catalyst poisoning by the pyridone tautomer (Red Path) vs. successful coupling enabled by sterically demanding Buchwald ligands (Green Path).

Validated Experimental Protocols

Workflow 1: High-Efficiency Direct Suzuki Coupling

Use this for rapid library synthesis where step-economy is priority.[1]

  • Reagents:

    • Substrate: Methyl 6-hydroxy-5-iodonicotinate (1.0 equiv)[1]

    • Boronic Acid: R-B(OH)₂ (1.5 equiv)

    • Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%) — Crucial: The G3 precatalyst ensures accurate Pd:Ligand ratio and rapid activation.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane : H₂O (4:1 ratio) degassed.[1]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1]

    • Seal and purge with Argon/Nitrogen (3 cycles).[1]

    • Add degassed solvent via syringe.[1]

    • Heat to 80°C for 2–4 hours. Note: Higher temperatures (100°C+) may promote hydrolysis of the methyl ester.

    • Checkpoint: If the reaction mixture remains a clear orange/brown, the catalyst is active. If it turns black and precipitates immediately, check oxygen levels or switch to anhydrous Toluene.[1]

Workflow 2: The "Activation" Bypass (Alternative)

Use this if the direct coupling fails due to extreme substrate acidity.

If the direct coupling proves stubborn, convert the C-6 hydroxyl to a pseudo-halide (Triflate) or Chloride. This restores the aromaticity of the pyridine ring, making it a standard coupling partner.

  • Step 1: React substrate with Tf₂O (Triflic anhydride) and Pyridine in DCM → Methyl 5-iodo-6-(trifluoromethylsulfonyloxy)nicotinate .[1]

  • Step 2: Coupling.

    • Ligand Switch: Once protected as a triflate, you no longer need XPhos.[1] You can use Pd(dppf)Cl₂ or Pd(PPh₃)₄ efficiently.[1]

    • Benefit: The C-I bond is more reactive than the C-OTf bond, allowing for chemoselective coupling at the 5-position first (Suzuki), leaving the 6-position available for a second nucleophilic attack (SNAr).

Decision Logic for Researchers

Use this logic flow to determine your experimental setup.

DecisionTree Start Start: Methyl 6-hydroxy-5-iodonicotinate Direct Is 'Step Economy' critical? Start->Direct YesDirect Yes: Direct Coupling Direct->YesDirect Yes NoDirect No: Prioritize Reliability/Scale Direct->NoDirect No LigandChoice Use XPhos Pd G3 or SPhos YesDirect->LigandChoice Solvent Dioxane/H2O (4:1) LigandChoice->Solvent Protect Activate OH -> OTf or Cl NoDirect->Protect StandardLigand Use Pd(dppf)Cl2 Protect->StandardLigand ChemoSelect Enables Sequential Coupling (I then OTf) StandardLigand->ChemoSelect

Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway and ligand system.

References

  • Mechanistic Insights into Pyridone Poisoning: Queizán, M., et al. (2023).[1] The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction.[1][3]J. Chem. Phys. [1][3]

  • Buchwald Ligand Efficacy (XPhos/SPhos): Buchwald, S. L., et al. (2014).[1] Buchwald Ligands and Precatalysts.Sigma-Aldrich / MIT Technical Guides. [1]

  • Direct Arylation and N-Oxide Strategies: Fagnou, K., et al. (2009).[1] A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides.[1]J. Am. Chem. Soc. [1]

  • Catalyst Poisoning by Heterocycles: Rup, B., et al. (2007).[1] Critical ligand binding reagent preparation/selection: when specificity depends on reagents.[1][4]AAPS J.

  • General Suzuki Coupling of Heteroaryl Halides: Miyaura, N., et al. (2024).[1] Suzuki-Miyaura Coupling - Chemistry LibreTexts. [1][5]

Sources

Technical Support Center: Temperature Optimization for Sonogashira Reactions Involving Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira reactions, with a specific focus on the coupling of Methyl 6-hydroxy-5-iodonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their Sonogashira couplings involving this key heterocyclic building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira reaction with Methyl 6-hydroxy-5-iodonicotinate is sluggish or not proceeding at room temperature. What is the primary reason and how can I fix it?

A1: While the classic Sonogashira reaction is often cited to proceed at room temperature, especially with highly reactive aryl iodides, the specific electronic and steric properties of your substrate, Methyl 6-hydroxy-5-iodonicotinate, can significantly influence its reactivity.[1][2][3] The pyridine ring, being an electron-deficient system, can affect the rate of oxidative addition, a crucial step in the catalytic cycle. Additionally, the presence of the hydroxyl and ester functionalities can lead to complex interactions with the catalyst.

Troubleshooting Steps & Scientific Rationale:

  • Initial Temperature Increase: A modest increase in temperature is the most straightforward initial step. The rate of most chemical reactions, including the elementary steps of the Sonogashira catalytic cycle (oxidative addition, transmetalation, and reductive elimination), increases with temperature.

  • Systematic Temperature Screening: If a simple temperature increase doesn't suffice, a systematic screening is recommended. This will help you identify the optimal balance between reaction rate and catalyst stability/side-product formation.

  • Consider the Catalyst System: The choice of palladium catalyst and ligand is critical. For less reactive substrates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step even at lower temperatures.[3] If you are using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider switching to a more active system.

  • Solvent and Base Combination: The choice of solvent and base can also impact the reaction rate. Aprotic polar solvents like DMF or NMP can often facilitate the reaction at lower temperatures compared to less polar solvents like THF.[1]

Experimental Protocol: Temperature Screening

A detailed protocol for a systematic temperature screening experiment is provided in the "Experimental Protocols" section below.

Q2: I'm observing significant formation of alkyne homocoupling (Glaser coupling) products. How is this related to temperature and how can I minimize it?

A2: The formation of diynes, a result of Glaser-type homocoupling of the terminal alkyne, is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[4] This process is often promoted by the presence of oxygen and can be exacerbated by elevated temperatures.

Causality and Mitigation Strategies:

  • Mechanism of Glaser Coupling: The copper(I) co-catalyst, essential for the Sonogashira reaction, can be oxidized to copper(II) in the presence of oxygen. Copper(II) then facilitates the oxidative dimerization of the copper acetylide intermediate, leading to the homocoupled product.

  • Effect of Temperature: Higher temperatures can accelerate this undesired side reaction. It can also lead to the degradation of the palladium catalyst, which can indirectly favor the homocoupling pathway by slowing down the desired cross-coupling reaction.

  • Strictly Anaerobic Conditions: The most critical factor in suppressing Glaser coupling is to maintain a rigorously oxygen-free environment. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[5] These methods often require more active palladium catalysts and may necessitate higher reaction temperatures, but they completely eliminate the primary pathway for Glaser coupling.[6]

  • Temperature Optimization: If you must use a copper-catalyzed system, finding the lowest effective temperature for the cross-coupling reaction will help to minimize the rate of the competing homocoupling.

Q3: At elevated temperatures, I'm seeing decomposition of my starting material or product, and the formation of a black precipitate (palladium black). What's happening and what are the solutions?

A3: The appearance of a black precipitate is a strong indicator of palladium catalyst decomposition into palladium black.[7] This is often triggered by excessive temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio. High temperatures can also lead to the thermal degradation of your sensitive heterocyclic substrate or product.

Understanding and Preventing Catalyst Decomposition:

  • Thermal Instability: Palladium(0) complexes, the active catalytic species, can be thermally unstable and agglomerate into inactive palladium black at high temperatures.[8]

  • Ligand's Role: The phosphine ligands play a crucial role in stabilizing the palladium center. At high temperatures, ligand dissociation can occur, leaving the palladium atom exposed and prone to aggregation. Using more thermally stable or bulky ligands can help to prevent this.

  • Optimization is Key: The solution lies in finding the "sweet spot" for the reaction temperature – high enough to drive the reaction to completion in a reasonable timeframe, but not so high as to cause significant catalyst or substrate decomposition. A systematic temperature optimization study is essential.

  • Use of Pre-catalysts: Employing stable Pd(II) pre-catalysts, such as PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species, can sometimes offer better thermal stability compared to directly using air-sensitive Pd(0) sources.[1][9]

Q4: What is a good starting temperature range for optimizing the Sonogashira reaction with Methyl 6-hydroxy-5-iodonicotinate, and how should I approach the optimization process?

A4: For an aryl iodide like Methyl 6-hydroxy-5-iodonicotinate, a good starting point for temperature optimization would be in the range of room temperature to 60 °C .[1][10] While some Sonogashira reactions with aryl iodides proceed efficiently at ambient temperature, the electronic nature of the pyridine ring may necessitate some heating.[1] Reactions involving less reactive aryl bromides often require higher temperatures, sometimes exceeding 100 °C.[2][6]

Systematic Approach to Temperature Optimization:

  • Initial Screening: Set up a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C).

  • Monitoring Progress: Monitor the reactions by a suitable analytical technique such as TLC, LC-MS, or GC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Data Analysis: Analyze the results to determine the temperature that provides the best conversion to the desired product with the minimal formation of byproducts.

  • Fine-Tuning: If necessary, perform a second round of optimization with a narrower temperature range around the most promising initial result.

The following table provides a general guideline for starting temperatures based on the halide and reaction type:

Aryl HalideCatalyst SystemCo-catalystTypical Starting Temperature Range
Aryl IodideStandard Pd/PhosphineCopper(I)Room Temperature - 60 °C
Aryl IodideHigh-Activity Pd/LigandCopper-Free40 °C - 80 °C
Aryl BromideStandard Pd/PhosphineCopper(I)60 °C - 100 °C
Aryl BromideHigh-Activity Pd/LigandCopper-Free80 °C - 120 °C

Visualizing the Process

The Sonogashira Catalytic Cycle

The following diagram illustrates the key steps of the copper-co-catalyzed Sonogashira reaction. Temperature influences the rate of each of these steps.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR Base_Deprotonation Base Deprotonation Alkyne_Coord->Base_Deprotonation Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation Base_Deprotonation->Cu_Acetylide + Base-H⁺X⁻ caption Fig 1. The Sonogashira Catalytic Cycle.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Temperature Optimization

This flowchart provides a logical sequence for addressing common temperature-related issues in your Sonogashira reaction.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Increase_Temp Increase Temperature (e.g., to 40-60 °C) Start->Increase_Temp Check_Conversion Monitor Conversion (TLC, LC-MS) Increase_Temp->Check_Conversion Reaction_Complete Reaction Successful (High Yield) Check_Conversion->Reaction_Complete Yes Side_Products Significant Side Products (e.g., Homocoupling)? Check_Conversion->Side_Products No Lower_Temp Lower Temperature/ Optimize Inert Atmosphere Side_Products->Lower_Temp Yes Decomposition Decomposition/ Pd Black Observed? Side_Products->Decomposition No Lower_Temp->Check_Conversion Change_Catalyst Consider More Active/ Thermally Stable Catalyst System Decomposition->Change_Catalyst Yes Re_optimize Re-optimize Temperature with New System Decomposition->Re_optimize No, but still low yield Change_Catalyst->Re_optimize Re_optimize->Check_Conversion

Caption: A systematic workflow for troubleshooting temperature in Sonogashira reactions.

Experimental Protocols

Protocol: Systematic Temperature Screening for the Sonogashira Coupling of Methyl 6-hydroxy-5-iodonicotinate

Objective: To determine the optimal reaction temperature for the coupling of Methyl 6-hydroxy-5-iodonicotinate with a terminal alkyne.

Materials:

  • Methyl 6-hydroxy-5-iodonicotinate

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

  • Heating and stirring apparatus (e.g., heating blocks or oil baths with stirrer plates)

Procedure:

  • Preparation of Reaction Vessels: In a glovebox or under a positive pressure of inert gas, add Methyl 6-hydroxy-5-iodonicotinate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) to each of four separate, dry reaction vessels.

  • Addition of Solvent and Base: To each vessel, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M of the aryl iodide) followed by the base (3.0 equiv).

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv) to each reaction vessel.

  • Sealing and Temperature Control: Securely seal each vessel. Place each vessel in a pre-heated heating block or oil bath set to the desired temperatures (e.g., 25 °C, 40 °C, 60 °C, and 80 °C).

  • Reaction Monitoring: At specified time points (e.g., 1, 4, 12, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of saturated aqueous NH₄Cl and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC and LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Work-up and Analysis: Once the reaction at the optimal temperature is deemed complete (by monitoring), cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble materials. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 29, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • The Sonogashira Coupling. (n.d.).
  • Gao, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14859–14867. [Link]

  • Antony, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585–4605. [Link]

  • Das, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17897–17910. [Link]

  • Slepička, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Carbohydrate Research, 515, 108544. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 29, 2026, from [Link]

  • Pereira, R. F. R., et al. (2022). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 27(21), 7247. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 29, 2026, from [Link]

  • Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Gao, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14859–14867. [Link]

  • Semba, K., et al. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. Retrieved January 29, 2026, from [Link]

  • Bongarzone, S., et al. (2020). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 26(62), 14067–14072. [Link]

  • de Oliveira, J. F., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 9(19), 5267–5285. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Khan, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936–6953. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. [Link]

  • Dvořák, M., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(24), 12436–12445. [Link]

Sources

workup procedures for removing palladium residues from Methyl 6-hydroxy-5-iodonicotinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Remediation for Methyl 6-Hydroxy-5-iodonicotinate Derivatives

Ticket #001: The Chelation Challenge

Status: Open Priority: Critical Agent: Senior Application Scientist

User Query: "I am performing a Suzuki coupling on Methyl 6-hydroxy-5-iodonicotinate. The reaction works, but I cannot get the Palladium (Pd) levels below 500 ppm. I've tried a standard silica column, but the product remains grey/brown. The product has poor solubility in non-polar solvents. What is happening?"

Technical Diagnosis: Your difficulty stems from the "Pyridone Trap." While your starting material is named a "6-hydroxy" pyridine, it predominantly exists as its 2-pyridone tautomer in solution. This motif, combined with the pyridine nitrogen, creates a bidentate ligand system that binds Palladium tightly. Standard silica chromatography is often ineffective because the Pd-product complex co-elutes with your compound due to similar polarity. Furthermore, the insolubility you observed is characteristic of pyridones, which form strong intermolecular hydrogen bond networks, trapping Pd within the crystal lattice during precipitation.

Part 1: Decision Matrix (Method Selection)

Before choosing a protocol, evaluate your product's solubility profile. Use the logic flow below to select the correct workup procedure.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture Solubility Is Product Soluble in EtOAc, DCM, or THF? Start->Solubility Yes_Soluble Yes (Organic Phase) Solubility->Yes_Soluble Yes No_Insoluble No (Precipitates/Polar) Solubility->No_Insoluble No Scavenger Method A: Solid-Supported Scavenger (SiliaMetS) Yes_Soluble->Scavenger High Efficiency Wash Method B: Aqueous Cysteine/NAC Wash Yes_Soluble->Wash Cost Effective Digestion Method C: Scavenger Digestion/Recrystallization No_Insoluble->Digestion Required

Figure 1: Decision tree for selecting the appropriate Palladium removal strategy based on product solubility.

Part 2: Troubleshooting Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: Products soluble in THF, EtOAc, or MeOH. High-value intermediates.

Why it works: Thiol-modified silica (e.g., SiliaMetS® Thiol) has a higher affinity for Pd than the pyridone nitrogen, effectively "stealing" the metal.

Protocol:

  • Dissolution: Dissolve the crude residue in THF or EtOAc . If solubility is poor, add MeOH (up to 20%). Avoid DMF if possible, as it competes with the scavenger.

  • Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).

    • Dosage: 4–8 molar equivalents relative to the residual Pd (or 10-20% w/w relative to crude product if Pd content is unknown).

  • Incubation: Stir at 50–60°C for 4–12 hours .

    • Note: Room temperature is often insufficient for pyridone complexes; heat drives the ligand exchange.

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

FAQ:

  • Q: Thiol vs. DMT?

    • A: Use Thiol for Pd(II) species (most common after Suzuki). Use DMT if you used bulky phosphine ligands (like dppf or XPhos) or if the Pd is in the (0) oxidation state, as the triazine ring offers a larger binding surface [1, 5].

Method B: The "Cysteine Switch" (Aqueous Wash)

Best for: Large-scale batches where filtration of silica is impractical, or products with good organic solubility.

Why it works: L-Cysteine and N-Acetylcysteine (NAC) are water-soluble amino acids with high affinity for Pd. They form water-soluble Pd-Cysteine complexes that can be washed away from the organic product layer [2, 6].[1]

Protocol:

  • Preparation: Dissolve crude product in EtOAc or 2-MeTHF.

  • The Wash: Prepare a 0.5 M aqueous solution of L-Cysteine (or NAC). Adjust pH to neutral/slightly basic (pH 7-8) using NaHCO₃ to ensure the thiol is active.

  • Extraction: Stir the organic and aqueous layers vigorously at 40-50°C for 1 hour.

    • Critical: Vigorous stirring is essential for mass transfer.

  • Separation: Separate layers. The aqueous layer will likely turn dark/orange (containing the Pd).

  • Repeat: Perform 2-3 cycles.

  • Polish: Wash with brine to remove residual Cysteine.

Method C: Digestion & Recrystallization (For Insoluble Pyridones)

Best for: Methyl 6-hydroxy-5-iodonicotinate derivatives that are insoluble in standard organics.

Why it works: If your product crashes out, it traps Pd.[1] You must redissolve it or "digest" it to release the metal.

Protocol:

  • Solvent Switch: Dissolve the crude solid in a minimum amount of hot DMSO or DMF .

  • Adsorbent Addition: Add Activated Carbon (e.g., Darco KB-G) at 10-20 wt% AND SiliaMetS® Thiol (5-10 wt%).

  • Digestion: Stir at 80°C for 1-2 hours.

  • Filtration: Filter the hot solution to remove the carbon/silica.

  • Precipitation: Slowly add the filtrate to an anti-solvent (Water or dilute aqueous HCl) to reprecipitate the product.

    • Result: The Pd remains bound to the carbon/silica or stays in the mother liquor [3].

Part 3: Comparative Data & Efficiency

Table 1: Scavenger Efficiency Comparison for N-Heterocycles

MethodTarget SpeciesTypical Pd ReductionProsCons
SiliaMetS® Thiol Pd(II), Pd(0)>95% (< 50 ppm)High affinity, no leachingExpensive, requires filtration
SiliaMetS® DMT Bulky Pd-Ligands>98% (< 20 ppm)Best for "stubborn" complexesSlower kinetics
Activated Carbon Pd-Black, Colloids50-80%Cheap, removes colorLower selectivity, product loss
L-Cysteine Wash Soluble Pd(II)80-90%Scalable, cheapRequires phase separation

Part 4: Frequently Asked Questions (FAQ)

Q: My product turned bright yellow after the Cysteine wash. Is this normal? A: Yes. Traces of oxidized cysteine (cystine) or Pd-cysteine complexes can be yellow. A final wash with water or a quick filtration through a small pad of silica usually removes this.

Q: Can I use EDTA instead of Cysteine? A: Generally, no . EDTA is less effective for Palladium than sulfur-based scavengers (Thiol/Cysteine) because Pd is a "soft" metal and prefers "soft" ligands like Sulfur over "hard" ligands like the Nitrogen/Oxygen in EDTA [5].

Q: Regulatory Limits: How low do I need to go? A: According to ICH Q3D guidelines , the PDE (Permitted Daily Exposure) for Palladium in oral drug products is 100 µ g/day . For a drug with a 1g daily dose, your limit is 100 ppm . However, most internal QC standards target <10 ppm to ensure safety margins [4].

References

  • SiliCycle Inc. (2008). Scavenging of Palladium from Reaction Mixtures using SiliaMetS. Organic Process Research & Development.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

  • ICH Expert Working Group. (2014). Guideline Q3D: Elemental Impurities. International Conference on Harmonisation.

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps.

  • Novartis/ACS. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development.

Sources

Technical Support Center: Navigating Solubility Challenges with Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 6-hydroxy-5-iodonicotinate (CAS No. 885950-46-9). This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of its poor solubility in reaction media. Our goal is to equip you with the knowledge and practical strategies to ensure the success of your experiments.

Understanding the Challenge: The "Why" Behind Poor Solubility

Methyl 6-hydroxy-5-iodonicotinate possesses a rigid heterocyclic structure with a hydroxyl group and an iodine atom. This combination of a polar hydroxyl group and a large, less polar iodine atom, along with the potential for intermolecular hydrogen bonding and crystal lattice packing, contributes to its limited solubility in many common organic solvents. This can lead to incomplete reactions, low yields, and difficulties in purification. This guide will walk you through a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving Methyl 6-hydroxy-5-iodonicotinate?

Based on its structure and data from related nicotinic acid derivatives, polar aprotic solvents are the most promising starting points. We recommend exploring:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF) [1]

It is advisable to start with small-scale solubility tests to determine the most effective solvent for your specific reaction conditions.

Q2: I'm still observing poor solubility even in polar aprotic solvents. What's my next step?

If solubility remains an issue, consider the following strategies:

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Co-solvents: The use of a co-solvent system can be highly effective.[2] For instance, a mixture of a primary solvent like Dichloromethane (DCM) with a more polar co-solvent like Methanol (MeOH) has been used for similar nicotinic acid derivatives.[3]

  • Sonication: Applying ultrasonic energy can help break down solid agglomerates and enhance dissolution.[4] This is a non-invasive method that can often improve solubility without requiring high temperatures.

Q3: Can I use protic solvents like ethanol or methanol?

While some nicotinic acid derivatives show solubility in alcohols, the hydroxyl group on your compound might lead to competitive reactions, especially if you are working with electrophiles.[5] If your reaction chemistry allows, alcohols can be tested, but their reactivity should be carefully considered.

Q4: Are there any known successful reaction conditions for this compound?

While specific high-yield protocols for this exact compound are not abundant in readily available literature, reactions with structurally similar iodopyridine derivatives, such as Suzuki-Miyaura cross-coupling, have been successfully carried out in solvents like 1,4-dioxane.[6]

Troubleshooting Guide: When Solubility Issues Persist

Experiencing persistent solubility problems can be a significant roadblock. This section provides a structured approach to troubleshooting these challenges.

Issue 1: The compound precipitates out of solution upon addition of other reagents.
  • Causality: The addition of a less polar reagent or a change in the overall solvent polarity of the reaction mixture can cause the compound to crash out.

  • Troubleshooting Steps:

    • Increase the proportion of the primary solubilizing solvent (e.g., DMF, DMSO).

    • Consider a co-solvent system that is miscible with all components. A good starting point is to test various ratios of your primary solvent with a co-solvent.

    • Add the reagents in a different order. Sometimes, pre-dissolving the other reactant before adding the solution of Methyl 6-hydroxy-5-iodonicotinate can help maintain homogeneity.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
  • Causality: If the compound is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and inefficient conversion.

  • Troubleshooting Steps:

    • Increase the reaction temperature. Monitor for any degradation of starting materials or products.

    • Employ sonication throughout the reaction. This can help to keep the compound suspended and increase the surface area available for reaction.[7]

    • Use a phase-transfer catalyst (PTC). If your reaction involves an ionic reagent in an aqueous phase and your organic substrate, a PTC can help shuttle the reagent into the organic phase to react.[8]

Issue 3: Difficulty in determining if the compound has dissolved completely.
  • Causality: Visual inspection can sometimes be misleading, especially with fine powders or in colored solutions.

  • Troubleshooting Steps:

    • Use a high-intensity light source to check for suspended particles.

    • Filter a small aliquot of the solution. If the compound is not fully dissolved, you will see solid material on the filter paper.

    • Perform a "seed" test. Add a tiny crystal of the starting material to the solution. If it dissolves, the solution is not yet saturated. If it remains, the solution is likely saturated.

Data Presentation: Qualitative Solubility of Structurally Similar Compounds

While quantitative data for Methyl 6-hydroxy-5-iodonicotinate is limited in public literature, we can infer potential solubility from related compounds.

SolventCompound TypeObserved SolubilityReference
Dichloromethane (DCM)Methyl 2-hydroxy-5-iodonicotinateSoluble
DCM/Methanol (MeOH)4-hydroxy-6-methylnicotinic acidSoluble in mixture[3]
Ethyl AcetateMethyl 2-hydroxy-5-iodonicotinateInsoluble (used for precipitation)
EthanolNicotinic Acid DerivativesUsed as reaction solvent[5]
Dimethyl Sulfoxide (DMSO)General for poorly soluble compoundsGenerally good solubility
Dimethylformamide (DMF)General for poorly soluble compoundsGenerally good solubility

Experimental Protocols

Protocol 1: Step-by-Step Method for Solubility Testing

This protocol outlines a systematic approach to finding a suitable solvent or co-solvent system.

  • Preparation: Weigh out a small, precise amount of Methyl 6-hydroxy-5-iodonicotinate (e.g., 10 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent (DMF, DMSO, ACN, THF, etc.).

  • Initial Observation: Agitate the vials at room temperature for 5-10 minutes and visually assess the solubility.

  • Heating: If not fully dissolved, warm the vials to a moderate temperature (e.g., 50 °C) and observe any changes.

  • Co-solvent Addition: For vials with poor solubility, add a co-solvent in measured increments (e.g., 0.1 mL) and observe the effect.

  • Sonication: If solids persist, place the vial in an ultrasonic bath for 10-15 minutes.

  • Documentation: Record your observations for each solvent and condition to guide your reaction setup.

Protocol 2: General Reaction Setup for a Poorly Soluble Reactant

This protocol provides a general workflow for setting up a reaction with Methyl 6-hydroxy-5-iodonicotinate, assuming a suitable solvent has been identified from Protocol 1.

  • Dissolution of Substrate: In a flame-dried flask under an inert atmosphere, add Methyl 6-hydroxy-5-iodonicotinate. Add the chosen solvent (e.g., anhydrous DMF) and stir.

  • Enhance Dissolution (if necessary): Gently warm the mixture or place it in an ultrasonic bath until the solid is fully dissolved.

  • Cool to Reaction Temperature: Allow the solution to cool to the desired reaction temperature.

  • Addition of Reagents: Add the other reagents (e.g., catalyst, base, second reactant) to the reaction mixture. If the other reagents are also solids, consider dissolving them in a small amount of the same solvent before adding them to the reaction flask.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note any precipitation that may occur during the reaction.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for addressing solubility challenges with Methyl 6-hydroxy-5-iodonicotinate.

Caption: A decision-making workflow for addressing the poor solubility of Methyl 6-hydroxy-5-iodonicotinate.

References

  • Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem. (n.d.). Retrieved January 29, 2024, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2024, from [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC - NIH. (2020, September 27). Retrieved January 29, 2024, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 29, 2024, from [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Retrieved January 29, 2024, from [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes - MDPI. (2023, November 11). Retrieved January 29, 2024, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved January 29, 2024, from [Link]

  • 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India - Premier Group. (n.d.). Retrieved January 29, 2024, from [Link]

  • Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Sonication in Organic Synthesis | Chem-Station Int. Ed. (2016, May 7). Retrieved January 29, 2024, from [Link]

  • Methyl Hydroxy Imports in World - Volza. (n.d.). Retrieved January 29, 2024, from [Link]

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (n.d.). Retrieved January 29, 2024, from [Link]

  • (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate - ResearchGate. (2007, August 1). Retrieved January 29, 2024, from [Link]

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved January 29, 2024, from [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023, March 13). Retrieved January 29, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 29, 2024, from [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Microwave-Assisted Suzuki—Miyaura Reactions with an Insoluble Pyridine-Aldoxime Pd-Catalyst | Request PDF - ResearchGate. (2007, August 1). Retrieved January 29, 2024, from [Link]

  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). Retrieved January 29, 2024, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2024, from [Link]

  • Normalized spectra of probe 1 in THF, acetonitrile, and DMSO solvents: (a) UV−vis and (b) fluorescence emission (λ ex = 410 nm), respectively. - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2023, October 30). Retrieved January 29, 2024, from [Link]

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Validation & Comparative

Spectroscopic Validation Guide: Methyl 6-hydroxy-5-iodonicotinate Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

Methyl 6-hydroxy-5-iodonicotinate (1 ) is a privileged scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and epigenetic modulators. Its structural utility lies in the orthogonal reactivity of the C5-iodine (cross-coupling warhead) and the C3-ester (solubility/diversification handle).

However, validating coupling products derived from 1 is notoriously deceptive due to pyridone-hydroxypyridine tautomerism and the high propensity for hydrodehalogenation (loss of iodine without coupling). Standard QC methods often fail to distinguish the desired biaryl product from de-iodinated byproducts or regio-isomeric contaminants.

This guide objectively compares Routine Validation (Method A) against Structural Elucidation (Method B) , establishing a new standard for characterizing these specific pyridine derivatives.

Comparative Analysis: Validation Methodologies

Method A: Routine QC (1D ¹H NMR + LC-MS)

The Industry Standard for High-Throughput Screening.

  • Workflow: Rapid gradient LC-MS followed by a 1-minute ¹H NMR in DMSO-

    
    .
    
  • Performance:

    • Speed: High (<15 mins/sample).

    • Sensitivity: High (LC-MS detects trace products).

    • Blind Spot: LC-MS often shows the

      
       of the product but fails to differentiate it from N-arylated side products (same mass). In ¹H NMR, the broad NH signal of the pyridone ring is often exchanged out or integrated poorly, leading to ambiguity regarding the tautomeric state.
      
  • Verdict: Insufficient for IND-enabling data. Acceptable only for crude reaction monitoring.

Method B: Integrated Structural Elucidation (2D NMR + HRMS)

The Recommended Protocol for Compound Validation.

  • Workflow: High-Resolution MS (Q-TOF/Orbitrap) + ¹H, ¹³C, HSQC, and HMBC NMR.

  • Performance:

    • Causality: HMBC correlations definitively prove the C5–C(Ar) bond formation, ruling out N-arylation or O-arylation.

    • Tautomer Certainty: ¹³C NMR distinguishes the C6 carbonyl (~162 ppm, Pyridone) from the C6 enol carbon (~168+ ppm, Hydroxypyridine).

    • Impurity Detection: Unambiguously identifies the "Silent Killer"—the de-iodinated byproduct (Methyl 6-hydroxynicotinate)—via the characteristic H5 doublet.

  • Verdict: Mandatory for publication and scale-up.

Spectroscopic Markers & Data Comparison

The following table contrasts the spectroscopic signatures of the Starting Material (SM), the Desired Product (Suzuki Coupling), and the Common Byproduct (De-iodination).

Table 1: Diagnostic NMR & MS Signals (Solvent: DMSO-


) 
FeatureStart Material (SM) Desired Product (5-Aryl) Byproduct (De-iodinated)
C5 Substituent IodineAryl RingHydrogen
H4 Proton (s)

8.35 ppm (Deshielded by I)

8.05 - 8.15 ppm

7.95 ppm (dd)
H5 Proton Absent Absent

6.40 ppm (d,

Hz)
H2 Proton (s)

8.10 ppm

8.25 - 8.40 ppm

8.05 ppm (d)
NH (Pyridone)

12.5 (Broad)

12.0 - 12.4 (Broad)

12.2 (Broad)
¹³C C5 Signal ~85 ppm (Upfield, heavy atom)~115-125 ppm~105 ppm
HMBC Key H4

C5 (Weak/None)
H4

C1' (Aryl)
H5

C3 (Ester)

Critical Insight: The "Smoking Gun" for failed coupling is the appearance of the H5 doublet at ~6.40 ppm . In routine 1D NMR, this often overlaps with aromatic signals of the coupling partner if the resolution is low.

Tautomerism & Mechanism Visualization

Understanding the tautomeric equilibrium is vital for interpreting the spectra. In DMSO and solid state, the 2-pyridone (Lactam) form dominates over the 2-hydroxypyridine (Lactim) form.

Tautomerism cluster_NMR NMR Signatures (Lactam) Lactim Lactim Form (2-Hydroxypyridine) Minor in DMSO Lactam Lactam Form (2-Pyridone) Major in DMSO/Solid Lactim->Lactam Equilibrium (K > 100) Coupling Pd(0) Oxidative Addition (Occurs at C5-I) Lactam->Coupling Reactive Species C_Carbonyl C6 Carbonyl ~162 ppm Lactam->C_Carbonyl NH_Proton NH Proton ~12-13 ppm Lactam->NH_Proton

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in polar aprotic solvents, which dictates the observed NMR shifts.

Experimental Protocols

Synthesis: C5-Selective Suzuki Coupling

Note: This protocol minimizes de-iodination by using a specific precatalyst.

  • Charge Vessel: To a microwave vial, add Methyl 6-hydroxy-5-iodonicotinate (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). Why: Bidentate ligands reduce hydrodehalogenation compared to Pd(PPh3)4.

  • Solvent: Add 1,4-Dioxane/Water (4:1, 0.1 M). Degas with

    
     for 5 mins.
    
  • Reaction: Heat at 90°C for 4 hours (or MW 100°C for 30 min).

  • Workup: Acidify to pH 4 with 1M HCl (precipitates the pyridone), filter, wash with water and cold ether.

Analytical Workflow: The "Self-Validating" System

This workflow ensures no ambiguity between product and byproduct.

ValidationWorkflow Crude Crude Reaction Mixture LCMS Step 1: LC-MS Screen Check [M+H]+ Crude->LCMS Decision1 Mass Correct? LCMS->Decision1 Purification Step 2: Purification (Precipitation/Prep-HPLC) Decision1->Purification Yes Fail Discard/Repurify (De-iodinated Byproduct) Decision1->Fail No NMR_1D Step 3: 1H NMR (DMSO-d6) Focus: 6.0-7.0 ppm region Purification->NMR_1D Check_H5 H5 Doublet Present? NMR_1D->Check_H5 NMR_2D Step 4: HMBC/HSQC Confirm C5-Aryl Link Check_H5->NMR_2D No Check_H5->Fail Yes (6.4 ppm) Final Validated Product NMR_2D->Final

Figure 2: Decision tree for spectroscopic validation, prioritizing the detection of the H5 de-iodination marker.

References

  • Mechanism of Suzuki Coupling on Pyridones: Western, E. C.; Daft, J. R.; Shuey, E. M. "Efficient Suzuki–Miyaura Coupling of 5-Iodo-2-pyridone Derivatives." Journal of Organic Chemistry, 2003 , 68(17), 6767–6774. [Link]

  • Tautomerism in NMR: Katritzky, A. R.; Karelson, M.; Harris, P. A. "Prototropic Tautomerism of Heterocycles: Heteroaromatic Tautomerism in Solution." Heterocycles, 1991 , 32, 329. [Link]

  • Differentiation of N- vs O-Alkylation/Coupling: Kulkarni, S. S.; Hu, X.; Manetsch, R. "A Comparison of N- versus O-Alkylation of Substituted 2-Pyridones." European Journal of Organic Chemistry, 2010 , 2010(28), 5369–5373. [Link]

  • General NMR Shifts for Pyridines: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 . [Link]

A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Nicotinic Acid Derivatives

Methyl 6-hydroxy-5-iodonicotinate is a crucial heterocyclic building block in modern drug discovery and development. Its substituted pyridine core is a common motif in a wide array of pharmacologically active compounds. The ability to selectively and efficiently introduce molecular complexity at the C5 position through carbon-carbon bond formation is paramount for generating diverse compound libraries for screening and lead optimization. Palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis, provide the most robust and versatile platform for achieving these transformations.[1][2] The choice of the palladium catalyst system, however, is not trivial and can dramatically influence reaction efficiency, yield, and substrate scope.

This guide provides an in-depth comparison of various palladium catalysts for three key transformations of Methyl 6-hydroxy-5-iodonicotinate: Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies the elegant and predictable catalytic cycle of palladium. A general understanding of this cycle is crucial for rational catalyst selection and reaction optimization. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the nicotinic acid substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation (for Suzuki & Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., a boronic acid or alkyne) displaces a ligand on the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

The efficiency of each step is profoundly influenced by the nature of the ligands surrounding the palladium atom, the choice of base, and the solvent system.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-I) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Coupled_Complex R-Pd(II)-R'(L2) Transmetalation->Coupled_Complex Reductive_Elimination Reductive Elimination Coupled_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

Pillar 2: Catalyst Comparison for Key Reactions

The electron-deficient nature of the pyridine ring in Methyl 6-hydroxy-5-iodonicotinate, coupled with the presence of a hydroxyl group, presents unique challenges and considerations for catalyst selection.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds. The choice between a pre-formed Pd(0) catalyst and an in-situ generated one from a Pd(II) precursor is a critical decision.

Catalyst SystemPrecursorTypical Loading (mol%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ Pd(0)2-5Readily available, effective for many substrates.[4]Air-sensitive, requires careful handling.[5]
PdCl₂(dppf) Pd(II)1-3Air-stable, robust, good for heteroaromatic substrates.[6]Requires in-situ reduction, can be less reactive for hindered substrates.
Buchwald Precatalysts Pd(II)0.5-2Highly active, low catalyst loadings, broad substrate scope.Higher cost.
Heterogeneous Pd/C Pd(0)5-10Easily removed by filtration, recyclable.Can have lower activity, potential for metal leaching.[7]

Expertise in Action: Why dppf is often superior for this substrate.

The ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in PdCl₂(dppf) is a "bite angle" ligand that offers a unique combination of steric bulk and electron-donating properties. This promotes the reductive elimination step, which can be sluggish with electron-deficient heteroaryl substrates. Furthermore, its bidentate nature helps to stabilize the palladium center and prevent catalyst decomposition, often leading to higher turnover numbers and cleaner reactions compared to the monodentate PPh₃ in Pd(PPh₃)₄.[6]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in medicinal chemistry.[8] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8][9]

Catalyst SystemPrecursorTypical Loading (mol%)Key AdvantagesKey Disadvantages
Pd(PPh₃)₄ / CuI Pd(0)2-5The "classical" system, widely documented.Can lead to alkyne homocoupling (Glaser coupling).[10]
PdCl₂(PPh₃)₂ / CuI Pd(II)1-3Air-stable precatalyst, reliable.[11]Still prone to homocoupling side products.
Copper-Free Systems Pd(0) or Pd(II)1-5Avoids undesirable homocoupling, simplifies purification.[12]May require stronger bases or higher temperatures.

Trustworthiness Through Protocol: The Rationale for Copper-Free Conditions

While the copper co-catalyst accelerates the reaction, it is also the primary culprit for the formation of homocoupled diynes, a common and often difficult-to-remove impurity.[10] For high-purity applications, as is often the case in drug development, opting for a copper-free protocol is a prudent choice. This often involves using a slightly stronger amine base, such as diisopropylamine (DIPA) or triethylamine (TEA), which can facilitate the deprotonation of the terminal alkyne, albeit at a slower rate than the copper acetylide pathway.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl iodide and an alkene.[13] This reaction is particularly useful for introducing vinyl groups, which can then be further functionalized.

Catalyst SystemPrecursorTypical Loading (mol%)Key AdvantagesKey Disadvantages
Pd(OAc)₂ Pd(II)2-5Inexpensive, readily available palladium source.Often requires phosphine ligands to be added separately.
Pd(OAc)₂ / P(o-tol)₃ Pd(II)1-3P(o-tol)₃ is a bulky, electron-rich phosphine that promotes oxidative addition.P(o-tol)₃ is toxic and air-sensitive.
Palladacycles Pd(II)0.1-1Highly stable and active, allowing for very low catalyst loadings.[14]Can be more expensive.

Authoritative Grounding: The Role of the Base

In the Heck reaction, a stoichiometric amount of a base is required to neutralize the hydriodic acid (HI) that is formed during the catalytic cycle.[5] The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are often effective and easy to remove.[15] Organic bases such as triethylamine (TEA) can also serve as the base and, in some cases, can help to reduce Pd(II) to the active Pd(0) species.

Pillar 3: Experimental Protocols and Workflows

The following protocols are representative examples and should be optimized for specific substrates and scales.

Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol describes a reliable method for coupling Methyl 6-hydroxy-5-iodonicotinate with a generic arylboronic acid.

Suzuki Protocol Workflow start Start setup Reaction Setup (N2 Atmosphere) start->setup reagents Add: 1. 5-iodonicotinate 2. Arylboronic Acid 3. K2CO3 4. PdCl2(dppf) 5. Dioxane/H2O setup->reagents heat Heat to 90°C (Monitor by TLC/LCMS) reagents->heat workup Aqueous Workup (Quench, Extract) heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-hydroxy-5-iodonicotinate (1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol: Copper-Free Sonogashira Coupling

This protocol provides a method that minimizes the formation of homocoupled byproducts.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 6-hydroxy-5-iodonicotinate (1.0 eq).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) or dimethylformamide (DMF). Then add the terminal alkyne (1.5 eq) followed by triethylamine (TEA, 3.0 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography.

Conclusion and Catalyst Selection Summary

The successful functionalization of Methyl 6-hydroxy-5-iodonicotinate via palladium-catalyzed cross-coupling is readily achievable with a rational approach to catalyst selection.

  • For Suzuki-Miyaura couplings , PdCl₂(dppf) offers a robust and reliable starting point, providing a good balance of stability and reactivity for this heteroaromatic substrate.[6]

  • For Sonogashira couplings , a copper-free protocol using a PdCl₂(PPh₃)₂ / amine system is recommended to ensure high product purity, a critical consideration in pharmaceutical synthesis.[12]

  • For Heck couplings , the combination of Pd(OAc)₂ with a suitable phosphine ligand like P(o-tol)₃ or the use of highly active palladacycles can provide excellent results.

Ultimately, the optimal catalyst system will depend on the specific coupling partners and the desired scale of the reaction. The protocols and insights provided in this guide serve as a validated foundation for researchers to build upon, enabling the efficient and strategic synthesis of novel nicotinic acid derivatives for the advancement of drug discovery.

References

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

  • Palladium supported on hydrotalcite as a catalyst for the Suzuki cross-coupling reaction. ResearchGate. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available from: [Link]

  • Palladium-catalyzed synthesis of oil-based functionalized polyolefins. RSC Publishing. Available from: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. National Institutes of Health. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions. ResearchGate. Available from: [Link]

  • Special Issue : Metal-Catalyzed Cross-Couplings. MDPI. Available from: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Reverse Regioselectivity of Aminopalladation: Palladium-Catalyzed Oxidative Tandem Cyclization for the Construction of Aza-oxabicyclo[4.2.1]nonane. ACS Publications. Available from: [Link]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Cycloisomerization of o-Allylanilines Using Organic Redox Cocatalyst. Organic Chemistry Portal. Available from: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available from: [Link]

  • A Historic Overview of the Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available from: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. RSC Publishing. Available from: [Link]

  • Organometallics - Pd Feature. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available from: [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Institutes of Health. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. National Institutes of Health. Available from: [Link]

  • When can I use Bis(triphenylphosphine)palladium(II) dichloride or Palladium(0)? ResearchGate. Available from: [Link]

Sources

assessing the regioselectivity of reactions with Methyl 6-hydroxy-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the regioselectivity and reactivity of Methyl 6-hydroxy-5-iodonicotinate . This analysis synthesizes mechanistic insights with practical experimental protocols to assist in high-precision scaffold functionalization.

Executive Summary & Scaffold Analysis

Methyl 6-hydroxy-5-iodonicotinate (CAS: 78686-95-8) is a high-value multifunctional scaffold in drug discovery, particularly for kinase inhibitors and fragment-based drug design. Its utility stems from its three orthogonal reactive handles:

  • C5-Iodide: A "soft" electrophilic site primed for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C3-Methyl Ester: An electron-withdrawing group (EWG) that modulates ring electronics and serves as a precursor for amides or heterocycles.

  • C6-Hydroxy/C2-Oxo Motif: An ambident nucleophile subject to complex tautomeric equilibria, dictating

    
    - vs. 
    
    
    
    -alkylation selectivity.
Tautomeric Considerations

In solution, this scaffold exists predominantly as the 2-pyridone (lactam) tautomer rather than the 2-hydroxypyridine (lactim) form. The electron-withdrawing nature of the C3-ester and C5-iodine further acidifies the N-H proton (


 approx. 8–9), making the anion a viable nucleophile under mild basic conditions.

Regioselectivity Challenge: - vs. -Functionalization

The primary regiochemical challenge with this scaffold is controlling alkylation at the Nitrogen (N1) versus the Oxygen (O2).

Comparative Analysis of Alkylation Pathways
Feature

-Alkylation (Lactam)

-Alkylation (Lactim)
Product Type

-alkyl-2-pyridone
2-alkoxypyridine
Electronic Control Favored by charge density localization on Nitrogen in the anion.Favored by "hard" electrophiles or coordination effects.
Thermodynamic Stability Generally More Stable (Aromaticity is retained in the pyridone ring system).Less stable (unless trapped by aromatization energy of specific fused systems).
Preferred Conditions Alkali carbonates (

,

) in polar aprotic solvents (DMF, DMSO).
Silver salts (

) or Mitsunobu conditions.
Steric Sensitivity High.[1] Bulky electrophiles are disfavored at N1 due to adjacent carbonyl and ring hydrogens.Low. Oxygen is less sterically encumbered.
Decision Tree: Functionalization Strategy

Regioselectivity Start Methyl 6-hydroxy-5-iodonicotinate Target Target Motif? Start->Target N_Alk N-Alkyl Pyridone Target->N_Alk Lactam Desired O_Alk O-Alkyl Pyridine Target->O_Alk Lactim Ether Desired Cond_N Standard Base/Halide (K2CO3, DMF, R-X) N_Alk->Cond_N Primary Route Cond_O_Ag Silver Salt Method (Ag2CO3, R-X, Toluene) O_Alk->Cond_O_Ag Halide Electrophile Cond_O_Mit Mitsunobu Reaction (R-OH, PPh3, DIAD) O_Alk->Cond_O_Mit Alcohol Electrophile

Caption: Strategic workflow for selective alkylation based on desired tautomeric outcome.

Experimental Protocols

Protocol A: Selective -Methylation (Thermodynamic Control)

This protocol targets the N1 position by utilizing a polar aprotic solvent to solvate the cation, leaving the "naked" anion to react at its most nucleophilic site (Nitrogen).

Reagents:

  • Substrate: Methyl 6-hydroxy-5-iodonicotinate (1.0 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange, indicating anion formation.
    
  • Addition: Dropwise add MeI. Caution: MeI is volatile and carcinogenic.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass: M+15).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Validation:

    
     NMR will show an N-Me singlet typically around 
    
    
    
    3.5–3.7 ppm.
Protocol B: Selective -Alkylation (Mitsunobu Conditions)

Direct


-alkylation with alkyl halides is difficult due to competing 

-alkylation. The Mitsunobu reaction is the gold standard for forcing

-selectivity by coupling with an alcohol.

Reagents:

  • Substrate: Methyl 6-hydroxy-5-iodonicotinate (1.0 eq)

  • Alcohol: R-OH (1.2 eq) (e.g., MeOH for O-methylation)

  • Phosphine:

    
     (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF or Toluene

Step-by-Step:

  • Setup: Dissolve substrate, alcohol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0°C.[3]
  • Addition: Add DIAD dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter and purify the filtrate by column chromatography.
  • Validation:

    
     NMR for 
    
    
    
    -Me typically appears downfield (
    
    
    3.9–4.1 ppm) compared to
    
    
    -Me.

Orthogonal Reactivity: C5-Iodine Cross-Coupling

The C5-iodine offers a handle for Suzuki-Miyaura coupling. A critical strategic decision is whether to couple before or after alkylation.

  • Coupling on Unprotected Scaffold: Possible but challenging. The free NH/OH is acidic and can poison sensitive Pd catalysts or lead to solubility issues in non-polar solvents. Requires aqueous bases (

    
    , 
    
    
    
    ).
  • Coupling on Alkylated Scaffold (Recommended): Protecting the scaffold as the

    
    -Me or 
    
    
    
    -Me derivative significantly improves coupling yields and simplifies purification.
Comparative Reactivity: C5-I vs C3-Ester

The C5-I bond undergoes oxidative addition much faster than any potential reaction at the ester. The ester remains intact under standard Suzuki conditions (


, 

, 80°C).
Experimental Workflow: Suzuki Coupling

Suzuki Substrate 5-Iodo Scaffold (N-alkylated) OxAdd Oxidative Addition (Pd0 inserts C-I) Substrate->OxAdd Pd(PPh3)4 TransMet Transmetallation (Ar-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim Product 5-Aryl Nicotinate RedElim->Product

Caption: Mechanistic flow of Suzuki-Miyaura coupling at the C5 position.

Protocol (Suzuki):

  • Mix: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq).
    
  • Solvent: Dioxane:Water (4:1).

  • Base:

    
     (2.5 eq).
    
  • Condition: Heat to 90°C under inert atmosphere for 4–12 hours.

  • Note: The iodine is highly reactive; mild catalysts (

    
    ) work well, but bidentate ligands (
    
    
    
    ) prevent de-iodination side reactions.

References

  • Comins, D. L., et al. "Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones." National Institutes of Health (NIH). Available at: [Link]

  • Luo, G., et al. "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." Tetrahedron. Available at: [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Priebe, H., et al. "A Selective Process for N-alkylation in Competition with O-alkylation."[4] ResearchGate.[4] Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

Sources

The Strategic Advantage of Methyl 6-hydroxy-5-iodonicotinate in the Synthesis of Advanced Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug discovery program. Methyl 6-hydroxy-5-iodonicotinate has emerged as a highly versatile and strategic building block, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. This guide provides an in-depth technical analysis of the applications of Methyl 6-hydroxy-5-iodonicotinate, with a focus on its utility in the synthesis of kinase inhibitors, comparing its performance with alternative precursors and providing detailed experimental insights.

Introduction to a Privileged Scaffold Component

Methyl 6-hydroxy-5-iodonicotinate is a substituted pyridine derivative featuring three key functional groups: a methyl ester, a hydroxyl group, and an iodine atom. This unique combination of functionalities makes it an exceptionally valuable precursor for constructing complex molecular architectures. The hydroxyl group can act as a nucleophile or be converted into a leaving group, the ester provides a handle for further modifications such as amidation, and the iodine atom is a prime site for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds.[1]

The strategic positioning of these groups on the pyridine ring allows for a modular and convergent approach to the synthesis of polysubstituted heterocyclic systems, which are prevalent in many biologically active compounds.

Core Application: A Gateway to Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors

A significant application of Methyl 6-hydroxy-5-iodonicotinate lies in its potential as a precursor for the synthesis of the pyrido[2,3-d]pyrimidin-7-one core. This bicyclic heterocycle is the foundational scaffold for a class of potent and selective cyclin-dependent kinase (CDK) inhibitors, including the blockbuster drug Palbociclib (PD-0332991), used in the treatment of HR-positive and HER2-negative breast cancer.[2][3]

The synthesis of the pyrido[2,3-d]pyrimidin-7-one ring system often involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon.[4][5] Methyl 6-hydroxy-5-iodonicotinate is an ideal starting point for the elaboration of the required substituted 2-aminopyridine fragment.

Below is a comparative analysis of a potential synthetic route utilizing Methyl 6-hydroxy-5-iodonicotinate against an alternative approach.

Comparative Synthetic Strategies for a Key Palbociclib Intermediate

The synthesis of the core structure of Palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-aminopyrido[2,3-d]pyrimidin-7(8H)-one, showcases the strategic advantage of using a pre-functionalized pyridine building block like Methyl 6-hydroxy-5-iodonicotinate.

Strategy A: The Methyl 6-hydroxy-5-iodonicotinate Approach (Proposed)

This strategy leverages the inherent functionalities of the starting material to systematically build the target molecule.

Strategy_A A Methyl 6-hydroxy-5-iodonicotinate B Protection of Hydroxyl Group A->B e.g., TBSCl, Imidazole C Amidation/Rearrangement to 2-Aminopyridine B->C e.g., Hofmann or Curtius Rearrangement D Condensation with Diketene or equivalent C->D Forms enamine intermediate E Cyclization to Pyrido[2,3-d]pyrimidin-7-one D->E Thermal or acid-catalyzed F Suzuki Coupling at C5 E->F Pd catalyst, boronic acid G Final Elaboration F->G Introduction of side chains Strategy_B A 2-Aminopyridine B Iodination at C5 A->B e.g., I2, H2O2 C Introduction of Hydroxyl/Methoxy at C6 B->C e.g., Nucleophilic Substitution D Esterification at C3 C->D Multiple steps E Condensation and Cyclization D->E F Functional Group Manipulations E->F

An Alternative Synthetic Pathway

Performance Comparison

FeatureStrategy A (Methyl 6-hydroxy-5-iodonicotinate)Strategy B (Alternative Linear Synthesis)
Convergence Highly convergent, allowing for late-stage diversification.More linear, requiring early introduction of functionalities.
Step Economy Potentially fewer steps due to pre-installed functional groups.Generally requires more steps for functional group installation and protection/deprotection.
Regioselectivity High, as the positions of the functional groups are pre-defined.Can be challenging, with potential for isomeric mixtures during halogenation and other substitutions.
Cost of Starting Material Higher initial cost.Lower initial cost.
Overall Yield Potentially higher due to fewer steps and better selectivity.Often lower due to the cumulative loss over a longer synthetic sequence.
Versatility The iodo group allows for a wide range of cross-coupling partners to be introduced.Requires specific synthesis of different substituted pyridines for diversification.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Protected 5-Iodopyridine Derivative

This protocol demonstrates the utility of the iodo-substituent for carbon-carbon bond formation, a key step in the synthesis of many kinase inhibitors.

Objective: To couple a protected Methyl 6-hydroxy-5-iodonicotinate derivative with a boronic acid.

Materials:

  • Protected Methyl 6-hydroxy-5-iodonicotinate (1.0 eq)

  • Aryl or Vinyl Boronic Acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the protected Methyl 6-hydroxy-5-iodonicotinate, aryl or vinyl boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand.

  • Degassing: Removes dissolved oxygen which can deactivate the catalyst.

  • Base (K2CO3): Activates the boronic acid for transmetalation to the palladium center.

  • Ligand (PPh3): Stabilizes the palladium catalyst and facilitates the catalytic cycle.

Protocol 2: Conversion of the Hydroxyl Group to an Amino Group (Conceptual)

A key transformation to enable the formation of the pyrimidinone ring is the conversion of the 6-hydroxy group to a 2-amino group relative to the eventual point of cyclization. This can be conceptually achieved through a multi-step sequence.

Objective: To transform the 6-hydroxy group into a 2-amino functionality.

Conceptual Steps:

  • Conversion of the Hydroxyl to a Leaving Group: The 6-hydroxy group can be converted to a better leaving group, such as a triflate or tosylate, using triflic anhydride or tosyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting leaving group can be displaced by an amine source, such as ammonia or a protected amine, under elevated temperatures. The electron-withdrawing ester group facilitates this nucleophilic substitution.

  • Deprotection (if necessary): If a protected amine was used, a subsequent deprotection step would be required to reveal the free amino group.

Conclusion: A Strategic Choice for Complex Synthesis

Methyl 6-hydroxy-5-iodonicotinate represents a prime example of a "privileged" building block in medicinal chemistry. Its pre-installed and strategically positioned functional groups offer a more convergent, step-economical, and regioselective pathway to complex heterocyclic targets like the pyrido[2,3-d]pyrimidin-7-one core of Palbociclib and other kinase inhibitors. While the initial cost of this starting material may be higher than simpler pyridines, the potential for higher overall yields, reduced purification challenges, and greater synthetic flexibility often justifies the investment, particularly in a drug development setting where time and efficiency are paramount. The ability to perform late-stage diversification via Suzuki coupling further enhances its value as a strategic component in the synthesis of novel and potent therapeutic agents.

References

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PubMed. (URL: [Link])

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. (URL: [Link])

  • Synthesis and Clinical Development of Palbociclib: An Overview - PubMed. (URL: [Link])

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (URL: [Link])

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (URL: [Link])

  • Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6 - PubMed. (URL: [Link])

  • The Role of 6-Hydroxy-5-nitronicotinic Acid in Novel Drug Synthesis. (URL: [Link])

  • 5-Hydroxy-6-nitronicotinic acid | C6H4N2O5 | CID 18357439 - PubChem. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

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